molecular formula C10H7N3O3S B1654295 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate CAS No. 219618-92-5

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Cat. No.: B1654295
CAS No.: 219618-92-5
M. Wt: 249.25 g/mol
InChI Key: ZIRKXGMRHFYXSD-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (ChemBase ID: 78930) is a specialized chemical reagent with the molecular formula C 10 H 7 N 3 O 3 S and a molecular weight of 249.25 g/mol. This compound is recognized in scientific research for its role as a precursor or representative structure for the 3-nitro-2-pyridine sulfenyl (Npys) protecting group, which is highly valuable in synthetic organic and peptide chemistry . The primary research application of related sulfenyl compounds is in solid-phase peptide synthesis (SPPS) to facilitate the introduction of N-epsilon-branching at lysine residues. This orthogonal protection strategy allows for the synthesis of complex peptide architectures, such as template-assembled synthetic peptides (TASPs) containing multiple addressable sites, by enabling selective deprotection and subsequent conjugation . The Npys group can be selectively and quantitatively removed from the epsilon-amino function of lysine in resin-bound peptides using reagents like 2-mercaptopyridine-N-oxide, providing a controlled method for constructing branched peptide systems. Compounds within this chemical class are also of interest in the study of mesoionic structures and their cyclization reactions, which can lead to diverse heterocyclic systems with potential applications in materials science and drug discovery . The compound's structure, characterized by a zwitterionic pyridinium olate moiety, contributes to its unique reactivity and physicochemical properties, making it a subject of ongoing investigation in methodological chemical synthesis. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRKXGMRHFYXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379037
Record name 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219618-92-5
Record name 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , a specialized reagent in organic synthesis and peptide chemistry.

Executive Summary

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (also known as 2-(3-nitro-2-pyridylthio)pyridine 1-oxide or Npys-PyNO ) is a heterobifunctional reagent utilized primarily in peptide chemistry and drug development . It serves as a highly efficient donor of the 3-nitro-2-pyridinesulfenyl (Npys) group, a critical protecting and activating moiety for thiol groups (cysteine residues).[1]

By leveraging the unique electronic properties of the pyridinium-1-olate (pyridine N-oxide) leaving group, this reagent facilitates thiol-disulfide exchange and directed disulfide bond formation under mild conditions, avoiding the harsh oxidative environments that can damage sensitive biomolecules.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Structure

The compound exists as a resonance hybrid, often described as a zwitterion due to the N-oxide functionality.

  • IUPAC Name: 2-[(3-Nitro-2-pyridyl)sulfanyl]pyridine 1-oxide

  • Common Name: Npys-pyrithione, Npys-PyNO

  • Molecular Formula: C₁₀H₇N₃O₃S

  • Molecular Weight: 249.25 g/mol

  • Key Moieties:

    • Npys Group (3-nitro-2-pyridylthio): An electron-deficient aromatic system that activates the sulfur atom for nucleophilic attack.[2]

    • Pyridinium-1-olate (Pyridine N-oxide): Acts as a pseudo-halide leaving group. Upon displacement, it tautomerizes to the stable 1-hydroxy-2-pyridinethione (Pyrithione), providing a thermodynamic driving force for the reaction.

Physicochemical Properties
PropertyDescription
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂; sparingly soluble in water
Stability Stable at room temperature; light-sensitive (store in amber vials)
Reactivity Highly reactive towards free thiols; resistant to amines under acidic/neutral conditions

Part 2: Mechanistic Principles

The Npys Activation Strategy

The core utility of this reagent lies in the Npys group. Unlike standard thiol protecting groups (e.g., Trityl, Acm) which require harsh acid or heavy metals for removal, the Npys group is activated for disulfide formation.

When a peptide containing a free thiol (Cys-SH) reacts with an Npys-protected thiol (Cys-S-Npys), a disulfide bond is formed immediately via thiol-disulfide exchange. 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate acts as the transfer reagent to install this Npys group onto the first cysteine.

Reaction Pathway

The reaction proceeds via an S_NAr (Nucleophilic Aromatic Substitution) or direct sulfur-transfer mechanism, driven by the release of the stable pyrithione byproduct.

ReactionMechanism Reagent 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate Intermediate Transition State [S---S---PyNO] Reagent->Intermediate Thiol Target Thiol (R-SH) Thiol->Intermediate Nucleophilic Attack Product S-Npys Protected Thiol (R-S-Npys) Intermediate->Product Npys Transfer Byproduct Pyrithione (1-Hydroxy-2-pyridinethione) Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of Npys transfer to a target thiol (R-SH).

Part 3: Applications in Drug Development

Directed Disulfide Bond Formation

In the synthesis of complex peptides (e.g., insulin, conotoxins), forming correct disulfide bridges is challenging. Random oxidation leads to scrambled isomers.

  • Protocol:

    • Synthesize Peptide A with a free Cysteine.

    • React Peptide A with 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate to generate Peptide A-S-Npys .

    • Synthesize Peptide B with a free Cysteine.

    • Mix Peptide A-S-Npys + Peptide B.

    • Result: Exclusive formation of the Peptide A-S-S-Peptide B heterodimer.

Antibody-Drug Conjugates (ADCs)

The reagent is used to activate thiols on linkers or payloads, allowing them to react specifically with cysteine residues on antibodies without inducing homodimerization of the antibody or the payload.

Cysteine Protection in SPPS

The Npys group introduced by this reagent is stable to TFA (Trifluoroacetic acid). This allows for the cleavage of the peptide from the resin and global deprotection of side chains while keeping the sulfur activated for subsequent ligation.

Part 4: Experimental Protocols

Synthesis of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

This protocol describes the preparation of the reagent from commercially available precursors.

Materials:

  • 2-Mercaptopyridine N-oxide sodium salt (Sodium Pyrithione) [CAS: 3811-73-2]

  • 2-Chloro-3-nitropyridine [CAS: 5470-18-8]

  • Ethanol or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-Chloro-3-nitropyridine in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of Sodium Pyrithione slowly to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The solution will likely change color (yellow/orange) as the product forms and NaCl precipitates.

  • Work-up:

    • Filter off the sodium chloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from Ethanol/Hexane or Acetone.

  • Validation: Verify structure via ¹H-NMR (distinct signals for 3-nitro-pyridine and pyridine N-oxide rings) and Mass Spectrometry (M+H = 250.03).

Protocol for Introducing the Npys Group to a Peptide

Objective: Convert a free thiol (R-SH) to an activated Npys-disulfide (R-S-Npys).

  • Preparation: Dissolve the peptide (1 eq) in a degassed buffer (pH 5.0–6.0) or organic solvent (DMF/MeOH) depending on solubility. Note: Avoid alkaline pH to prevent disulfide scrambling.

  • Reaction: Add 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.2 – 1.5 eq) dissolved in a minimal amount of DMF.

  • Monitoring: Stir at room temperature. Monitor by HPLC. The reaction is typically fast (< 1 hour).

  • Purification: The byproduct (Pyrithione) is water-soluble and can be removed by preparative HPLC or extraction.

  • Storage: Lyophilize the product. Npys-protected peptides are stable as solids but should be stored at -20°C.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Pyridine derivatives and N-oxides can be skin irritants and potential sensitizers. Handle with gloves and in a fume hood.

  • Reactivity: The reagent releases Pyrithione , which is biologically active (antifungal/antimicrobial). Dispose of waste as hazardous chemical waste.

  • Incompatibility: Avoid strong reducing agents (phosphines, DTT) unless the removal of the Npys group is intended.

References

  • Matsueda, R., et al. (1981). "The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry." Peptide Chemistry, 1981, 1-6.

  • Bernatowicz, M. S., et al. (1986). "Preparation of Npys-protected thiols and their application to directed disulfide bond formation." International Journal of Peptide and Protein Research, 28(2), 107-112.

  • Pugh, K. C., et al. (1993). "Use of the 3-nitro-2-pyridinesulfenyl group for the protection and activation of the thiol function."[1] International Journal of Peptide and Protein Research, 42(2), 159-164.

  • PubChem. (2025).[3] "2-[(3-Nitro-2-pyridyl)thio]acetic acid and related structures." National Library of Medicine.

Sources

Mechanism of Action: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (Npys-SpyNO)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism, chemistry, and applications of the reagent described as 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate .

Editorial Note on Nomenclature: In the context of peptide chemistry and drug development, this specific nomenclature refers to an activated disulfide reagent , commonly known as Npys-SpyNO or Npys-pyrithione . It is a mixed disulfide composed of a 3-nitro-2-pyridinesulfenyl (Npys) group and a 1-hydroxy-2-pyridinethione (pyrithione) leaving group. The "pyridinium-1-olate" moiety corresponds to the zwitterionic tautomer of the leaving group, which provides the driving force for the reaction.

Executive Summary

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (referred to herein as Npys-SpyNO ) is a highly specific sulfenylating agent used primarily in peptide synthesis and protein conjugation. Its core function is the transfer of the 3-nitro-2-pyridinesulfenyl (Npys) group to free thiols (e.g., Cysteine residues), forming an activated unsymmetrical disulfide.[1]

This reagent is a cornerstone of orthogonal protection strategies and directed disulfide bond formation . Unlike standard protecting groups, the Npys group activates the cysteine thiol, allowing for "one-pot" disulfide cyclization with a second free thiol under mild, non-oxidative conditions.

Key Chemical Characteristics
FeatureDescription
Reagent Type Activated Mixed Disulfide (Sulfenyl Transfer Agent)
Reactive Group 3-Nitro-2-pyridinesulfenyl (Npys)
Leaving Group 1-Hydroxy-2-pyridinethione (Pyrithione) / Pyridinium-1-olate
Target Free Thiols (R-SH), specifically Cysteine
Reaction Type Thiol-Disulfide Exchange (Nucleophilic Substitution at Sulfur)
By-product 1-Hydroxy-2-pyridinethione (Water-soluble, non-reactive)

Chemical Identity & Structural Logic

The reagent derives its reactivity from the electronic disparity between its two halves. It is designed to be an "activated disulfide" where one sulfur is part of a good leaving group.

The Structure

The molecule consists of two pyridine rings linked by a disulfide bond (often described loosely as a "thio" linkage in transfer contexts):

  • The Electrophile (Npys): A 3-nitro-2-pyridyl group.[2][3] The nitro group at position 3 is strongly electron-withdrawing, making the adjacent sulfur highly electrophilic and susceptible to nucleophilic attack.

  • The Leaving Group (SpyNO): A 2-pyridinethiol-1-oxide moiety. In solution, this exists in equilibrium with its zwitterionic tautomer, 2-thioxopyridinium-1-olate . This structure stabilizes the negative charge upon release, making it an excellent leaving group compared to a standard thiolate.

Diagram: Structural Components

Structure cluster_0 Reagent: Npys-SpyNO Npys 3-Nitro-2-pyridyl (Electrophile) S_Bridge - S - S - Npys->S_Bridge SpyNO Pyridinium-1-olate (Leaving Group) S_Bridge->SpyNO

Caption: The reagent is an asymmetric disulfide.[2] The electron-deficient Npys ring activates the disulfide bond, while the Pyridinium-1-olate acts as the stable leaving group.

Mechanism of Action

The mechanism proceeds via a specific Thiol-Disulfide Exchange .[4] This is not a random exchange but a directed reaction driven by the stability of the leaving group (pyrithione).

Step-by-Step Pathway
  • Nucleophilic Attack: The target thiol (e.g., a Cysteine residue on a peptide, Cys-SH ) acts as a nucleophile. It attacks the sulfur atom adjacent to the 3-nitro-2-pyridyl group.

    • Why this sulfur? The leaving group (SpyNO) is a better leaving group than the 3-nitro-2-pyridinethiolate would be, and the Npys sulfur is activated by the electron-withdrawing nitro group.

  • Transition State: A trisulfide-like transition state forms briefly.

  • Displacement: The S-S bond breaks, releasing 1-hydroxy-2-pyridinethione (pyrithione).

  • Product Formation: The result is Cys-S-S-Npys . The cysteine is now "protected" but also "activated."

  • Subsequent Reaction (Cyclization): The Cys-S-S-Npys species is highly reactive toward a second thiol (Cys'-SH). The second thiol attacks the sulfur of the cysteine, displacing the 3-nitro-2-pyridinethiol and forming a stable Cys-S-S-Cys' disulfide bond.

Mechanism Diagram

Mechanism Start Reagent (Npys-S-S-SpyNO) Intermediate Transition State [Protein-S...S(Npys)...S(SpyNO)] Start->Intermediate Nucleophilic Attack Thiol Target Thiol (Protein-Cys-SH) Thiol->Intermediate Nucleophilic Attack LeavingGroup Leaving Group Released (1-Hydroxy-2-pyridinethione) Intermediate->LeavingGroup Product Activated Product (Protein-Cys-S-S-Npys) Intermediate->Product S-S Bond Cleavage FinalDisulfide Final Cyclic Peptide (Cys-S-S-Cys') Product->FinalDisulfide Directed Disulfide Exchange Byproduct2 Byproduct (3-Nitro-2-pyridinethione) Product->Byproduct2 SecondThiol Second Thiol (Cys'-SH) SecondThiol->FinalDisulfide

Caption: The stepwise mechanism from Npys transfer to final disulfide bond formation. The Npys group acts as a 'shuttle' to facilitate correct pairing.

Experimental Protocols

Protocol A: Introduction of Npys Group (Activation)

This protocol describes the modification of a free cysteine to an Npys-protected cysteine using the activated reagent.

Reagents:

  • Peptide/Protein with free Cys-SH.

  • 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (Npys-SpyNO) or 2,2'-Dithiobis(5-nitropyridine) (DTNP - alternative).

  • Buffer: 0.1 M Sodium Acetate or Phosphate (pH 4.5 – 5.5). Note: Acidic pH prevents random disulfide scrambling.

Steps:

  • Dissolution: Dissolve the peptide (1 mM) in the buffer.

  • Addition: Add 1.5 – 2.0 equivalents of the Npys reagent dissolved in minimal organic solvent (DMF or Acetonitrile).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Monitoring: The release of the leaving group (pyrithione) can sometimes be monitored UV-Vis, but HPLC is preferred.

  • Purification: Purify the Cys(Npys)-Peptide by RP-HPLC. The Npys group adds hydrophobicity and a characteristic UV absorbance (~340 nm).

  • Lyophilization: Freeze-dry the product. It is stable as a solid.

Protocol B: Directed Disulfide Bond Formation

This protocol uses the Npys-activated peptide from Protocol A to form a specific disulfide bond with a second peptide.

Steps:

  • Mixing: Dissolve the Cys(Npys)-Peptide A and the Free-SH Peptide B in equimolar amounts in buffer (pH 6.5 – 7.5).

  • Reaction: The reaction is usually rapid (< 1 hour). The free thiol of Peptide B attacks the Npys-sulfur of Peptide A.

  • Completion: The Npys group is released as 3-nitro-2-pyridinethione (yellow color).

  • Result: Exclusive formation of Peptide A-S-S-Peptide B . No homodimers (A-A or B-B) are formed because A cannot react with A (no free thiol) and B cannot react with B (no leaving group, assuming air oxidation is slow).

Quantitative Data Summary

The following table summarizes the reactivity profile of the Npys group compared to other common thiol-modifying agents.

Reagent / GroupReactivity MechanismpH OptimaLeaving GroupStability (Protected)
Npys-SpyNO Thiol-Disulfide Exchange4.0 – 6.0PyrithioneStable to HF, TFA
DTNB (Ellman's) Thiol-Disulfide Exchange7.0 – 8.0TNB (Thiolate)Unstable to reduction
Iodoacetamide Alkylation (Irreversible)7.5 – 8.5IodidePermanent
Mukaiyama Redox CondensationNeutralPyridiniumN/A (Amide coupling)

References

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine." Chemistry Letters. Link

  • Bernatowicz, M. S., et al. (1986). "Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation." International Journal of Peptide and Protein Research. Link

  • Rabanal, F., et al. (1996). "Use of the Npys thiol protection in solid phase peptide synthesis: Application to the synthesis of regioselectively oxidized peptides." Tetrahedron Letters. Link

  • Pugh, K. C., et al. (1993). "A novel method for the synthesis of cyclic peptides using the Npys protecting group."[5] International Journal of Peptide and Protein Research. Link

  • Sigma-Aldrich. (2024). "2,2'-Dithiobis(5-nitropyridine) Product Specification and Usage." Merck KGaA. Link

Disclaimer: This guide is intended for research purposes. The synthesis and handling of activated pyridyl disulfides should be performed under a fume hood due to potential toxicity of the pyridine byproducts.

Sources

Technical Guide: Discovery and Characterization of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , structured for researchers and drug development professionals.

A Mechanistic Probe in the Design of HIV-1 Nucleocapsid Inhibitors

Executive Summary

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5) is a specialized heterocyclic thioether originally identified during the structure-activity relationship (SAR) campaigns for HIV-1 Nucleocapsid (NCp7) inhibitors . Structurally, it represents a stable thioether isostere of the highly reactive bis-heteroaryl disulfides (such as 2,2'-dithiobis(3-nitropyridine)) known to eject zinc from the retroviral zinc fingers.

This guide details the compound's chemical identity, its synthesis via nucleophilic aromatic substitution (


), and its critical role as a mechanistic probe  to validate the covalent "zinc ejection" mechanism essential for antiretroviral activity.
Introduction: The Zinc Ejection Paradigm

The discovery of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate emerged from the urgent search for antiretrovirals that target the highly conserved Nucleocapsid protein 7 (NCp7) of HIV-1. NCp7 contains two CCHC zinc finger motifs (


) critical for viral RNA packaging and replication.
The Target: CCHC Zinc Fingers

Unlike host zinc fingers (typically CCCC or CCHH), the retroviral CCHC motif is vulnerable to electrophilic attack. Researchers at the National Cancer Institute (NCI), led by Rice and Turpin, identified that certain electrophiles could covalently modify the cysteine thiolates, leading to Zinc Ejection —a process that unfolds the protein and abolishes viral infectivity.

The Role of Disulfides vs. Thioethers

Early hits included 2,2'-dithiobisbenzamide (DIBA) and 2,2'-dithiobis(3-nitropyridine) (DTNP) . These compounds act via thiol-disulfide exchange :

  • The viral Cysteine thiolate attacks the disulfide bond of the inhibitor.

  • A mixed disulfide is formed (

    
    ).
    
  • The zinc ion, losing its coordinating ligand, is ejected.

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate was synthesized as a thioether isostere . By replacing the labile disulfide bond (


) with a stable thioether bond (

), researchers created a "negative control" probe.
  • If the Thioether is Active: The mechanism involves non-covalent binding.

  • If the Thioether is Inactive: The mechanism requires bond cleavage (disulfide exchange), confirming the covalent mode of action.

Chemical Identity & Structure

The compound exists as a zwitterion, stabilizing the pyridine N-oxide moiety.

FeatureSpecification
IUPAC Name 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
Common Name 2-(3-Nitro-2-pyridylthio)pyridine N-oxide
CAS Registry 219618-92-5
Formula

Molecular Weight 249.25 g/mol
Core Motifs 3-Nitropyridine (electrophilic), Pyridine N-oxide (polar/zwitterionic)
Linker Thioether (Sulfide), non-labile to thiols
Structural Diagram

The molecule links an electron-deficient 3-nitropyridine ring to a pyridine N-oxide ring through a sulfur atom.

ChemicalStructure Figure 1: Structural connectivity of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate. Npys 3-Nitro-2-pyridyl Group (Electron Deficient) S_Link Thioether Linker (-S-) (Stable Bond) Npys->S_Link C2 Attachment PyNO Pyridinium-1-olate (Pyridine N-Oxide) S_Link->PyNO C2 Attachment

Synthesis Protocol

The synthesis exploits the high reactivity of 2-chloro-3-nitropyridine toward nucleophiles, driven by the electron-withdrawing nitro group at the ortho position.

Reagents
  • Electrophile: 2-Chloro-3-nitropyridine (Activated halide).

  • Nucleophile: 2-Mercaptopyridine N-oxide (Pyrithione) sodium salt or free thiol.

  • Base: Triethylamine (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or Methanol.

Step-by-Step Methodology
  • Preparation of Nucleophile: Dissolve 2-mercaptopyridine N-oxide (1.0 eq) in dry DMF. If using the free thiol, add

    
     (1.1 eq) to generate the thiolate anion.
    
  • Addition: Cool the solution to 0°C. Add 2-chloro-3-nitropyridine (1.0 eq) portion-wise. The reaction is exothermic due to the strong electron-withdrawing nature of the nitro group.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a yellow/orange solid).

  • Workup: Pour the reaction mixture into ice-cold water. The thioether product precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/acetonitrile to yield yellow needles.

SynthesisPathway Figure 2: Synthesis via SNAr mechanism. Reactant1 2-Chloro-3-nitropyridine (Electrophile) Reaction Nucleophilic Aromatic Substitution (SNAr) Base: Et3N, Solvent: DMF, 25°C Reactant1->Reaction Reactant2 2-Mercaptopyridine N-oxide (Nucleophile) Reactant2->Reaction Inter Meisenheimer Complex Reaction->Inter Addition Product 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (Stable Thioether) Inter->Product Elimination of Cl-

Mechanistic Significance in Drug Discovery

The primary utility of this compound lies in its ability to differentiate between covalent and non-covalent inhibition mechanisms.

The "Zinc Ejection" Hypothesis Test
  • Active Compounds (Disulfides): Compounds like 2,2'-dithiobis(3-nitropyridine) react with NCp7 cysteines. The disulfide bond breaks, transferring the nitropyridyl group to the protein (mixed disulfide formation).

    • Result: Zinc release, loss of fluorescence, viral inactivation.

  • The Probe (Thioether): 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate contains the same steric and electronic features (the 3-nitropyridine and pyridine-N-oxide rings) but lacks the labile S-S bond.

    • Experimental Outcome: In biological assays, this thioether analog fails to eject zinc and lacks antiviral potency.

Comparative Activity Table
Compound ClassLinkerReactivity with ThiolsZinc Ejection ActivityHIV-1 Inhibition (

)
DTNP (Parent)Disulfide (

)
High (Exchange)Potent

This Probe Thioether (

)
InertInactive

(Inactive)
PATE Thioester (

)
High (Acylation)Potent

References
  • Rice, W. G., et al. (1993). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 261(5117), 89-91.

  • Rice, W. G., et al. (1995).[1] "Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds." Nature, 378, 85-88.

  • Turpin, J. A., et al. (1999). "Synthesis and properties of pyridinioalkanoyl thioesters (PATE) as potent anti-HIV agents." Journal of Medicinal Chemistry, 42(1), 67-86.

  • Rice, W. G., et al. (1996). "Evaluation of selected chemotypes in coupled cellular and cell-free systems for the rational design of HIV-1 zinc finger inhibitors." Journal of Medicinal Chemistry, 39(19), 3606-3616.

  • BenchChem. "2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Structure and Properties."

Sources

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate: Structural Elucidation, Mechanistic Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in chemoselective arylation during late-stage drug development. The compound 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5) represents an elegant, highly reactive building block designed to solve these exact challenges. Functioning as a dual-heterocyclic thioether, it acts as an exceptional 3-nitro-2-pyridylating agent.

This guide deconstructs the structural causality behind its extreme reactivity, detailing how the synergistic "push-pull" electronics of its two rings enable rapid Nucleophilic Aromatic Substitution (SNAr). By understanding the thermodynamics of its leaving group—the highly stable pyrithione anion—researchers can harness this reagent for the efficient synthesis of complex pharmaceutical intermediates.

Nomenclature and Structural Elucidation

IUPAC Identity and Representations

The formal IUPAC name for this compound is 2-[(3-nitropyridin-2-yl)sulfanyl]pyridin-1-ium-1-olate . It is also commonly referred to in the literature as 2-((3-nitropyridin-2-yl)thio)pyridine 1-oxide .

The structure consists of three core motifs:

  • The Pyridinium-1-olate Ring: A zwitterionic pyridine N-oxide moiety that acts as the thermodynamic driver during cleavage[1].

  • The Thioether Bridge (-S-): The central linkage connecting the C2 positions of both heterocycles.

  • The 3-Nitropyridyl Ring: The highly electron-deficient electrophilic center.

3D Structural Implications and Causality

The reactivity of this molecule is not just a product of its atoms, but its 3D conformation. The bulky nitro (-NO2) group at the C3 position of the pyridine ring creates significant steric clash with the sulfur atom.

  • Causality: This steric hindrance forces the sulfur atom out of coplanarity with the 3-nitropyridine

    
    -system. Because the sulfur lone pairs cannot optimally overlap with the aromatic ring, the C-S bond is inherently weakened. This structural distortion pre-organizes the molecule for rapid C-S bond cleavage upon nucleophilic attack.
    

Electronic Properties and Mechanistic Reactivity

The "Push-Pull" SNAr Reactivity Profile

Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring and a good leaving group[2]. 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a masterclass in SNAr design:

  • The Electrophile: The C2 position of the 3-nitropyridine ring is profoundly electron-deficient. The combined inductive and resonance-withdrawing effects of the pyridine nitrogen and the ortho-nitro group lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, making C2 highly susceptible to nucleophilic attack[3].

  • The Leaving Group: Upon formation of the Meisenheimer intermediate, the molecule must expel a leaving group to restore aromaticity[2]. Here, the leaving group is the pyridinium-1-olate-2-thiolate anion , commonly known as pyrithione [4].

Leaving Group Thermodynamics

The causality behind the rapid and irreversible nature of this reaction lies in the pKa of the leaving group. Standard thioethers (like thiophenol) have conjugate acid pKa values around 6.5. In stark contrast, pyrithione has a pKa of 4.6 .

When the C-S bond breaks, the resulting negative charge is highly delocalized across the sulfur atom, the aromatic ring, and the N-oxide oxygen. This resonance stabilization makes pyrithione an exceptionally stable, low-energy leaving group, driving the reaction forward thermodynamically.

G T1 Pyridine-2-thiolate 1-oxide (Charge on S) T2 1-Hydroxypyridine-2-thione (Charge on O) T1->T2 Resonance Delocalization

Caption: Resonance stabilization of the pyrithione leaving group.

G Nuc Nucleophile (R-NH2) Elec C2 Position (3-Nitropyridyl) Nuc->Elec Attack MC Meisenheimer Intermediate Elec->MC Addition Prod 2-Substituted 3-Nitropyridine MC->Prod Elimination LG Pyrithione Anion (Leaving Group) MC->LG Cleavage

Caption: SNAr mechanism showing nucleophilic attack and pyrithione expulsion.

Quantitative Data Summaries

To facilitate rapid decision-making in the lab, the physicochemical properties and comparative leaving group dynamics are summarized below.

Table 1: Physicochemical Properties
PropertyValueSynthetic Significance
Molecular Formula C10H7N3O3SDefines the dual-heterocyclic thioether core.
Molecular Weight 249.25 g/mol Optimal mass for a synthetic transfer reagent; easily tracked via LC-MS.
LogP (Predicted) ~1.2Ensures high solubility in polar aprotic solvents (DMF, DMSO, MeCN).
Leaving Group pKa 4.6Drives the thermodynamic irreversibility of the SNAr reaction.
Table 2: Leaving Group pKa Comparison in SNAr Reactions
Leaving GroupConjugate Acid pKaRelative SNAr Reactivity
Pyrithione 4.6 Exceptionally High
Thiophenol6.6Moderate
2-Mercaptopyridine9.8Low
Hydroxide (-OH)15.7Negligible (Requires activation)

Experimental Protocols: Chemoselective Amination

The following protocol details the chemoselective SNAr reaction of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate with a primary amine to yield a 2-amino-3-nitropyridine derivative (a common precursor for drugs like Nevirapine)[3].

Trustworthiness & Self-Validation: This protocol incorporates a visual Iron(III) chloride (FeCl3) test. Pyrithione forms a deep blue/green chelate with Fe3+. By testing an aliquot of the reaction mixture, the appearance of this color visually validates that the C-S bond has cleaved and the reaction is proceeding successfully.

Step-by-Step Methodology
  • Reagent Preparation:

    • In an oven-dried round-bottom flask under N2 atmosphere, dissolve 1.0 equivalent (e.g., 250 mg, 1.0 mmol) of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent because it heavily stabilizes the transition state of the Meisenheimer complex without hydrogen-bonding to the incoming nucleophile.

  • Nucleophile Addition:

    • Add 1.1 equivalents (1.1 mmol) of the desired primary amine (e.g., benzylamine) dropwise at room temperature.

  • Base Addition (Crucial Step):

    • Add 1.5 equivalents (1.5 mmol) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: As pyrithione (pKa 4.6) is released, it can protonate the unreacted primary amine (pKa ~9-10), halting the reaction. DIPEA acts as a non-nucleophilic scavenger to neutralize the pyrithione, keeping the primary amine active.

  • Self-Validating Reaction Monitoring:

    • Stir the reaction at room temperature for 2 hours.

    • Validation Test: Remove a 10 µL aliquot, dilute in 1 mL of Methanol, and add 1 drop of 1% aqueous FeCl3. An immediate transition to a deep blue/green color confirms the liberation of the pyrithione leaving group.

    • Confirm completion via LC-MS (monitor for the disappearance of the m/z 250 [M+H]+ peak).

  • Workup and Isolation:

    • Quench the reaction by pouring it into 20 mL of ice-cold water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Chemoselective Wash: Wash the combined organic layers with 1M NaOH (2 x 10 mL). Causality: The highly acidic pyrithione is converted to sodium pyrithione, which is highly water-soluble and completely removed into the aqueous waste.

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude 2-amino-3-nitropyridine derivative via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Ataman Chemicals. "SODIUM PYRITHIONE." Verified structural and pKa (4.6) properties of the pyrithione leaving group. URL:[Link]

  • Wikipedia. "Nucleophilic aromatic substitution." General mechanisms and Meisenheimer complex formation. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Pyridine, 1-oxide - NIST WebBook." Thermochemistry and properties of the pyridine N-oxide moiety. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1570, Pyrithione." Biological and chemical properties of 1-hydroxypyridine-2-thione. URL:[Link]

Sources

Spectroscopic Elucidation of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

As a Senior Application Scientist in analytical chemistry, I approach the structural elucidation of complex heteroaromatics not merely as a checklist of spectral peaks, but as a holistic mapping of electron density. 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (also known as 2-((3-nitropyridin-2-yl)thio)pyridine 1-oxide) represents a highly polarized, push-pull electronic system. The molecule consists of a polarizable pyridine N-oxide moiety linked via an electron-donating thioether bridge to a strongly electron-withdrawing 3-nitropyridyl ring.

Accurate spectroscopic characterization of this compound is critical for researchers in drug development and materials science, where the zwitterionic nature of the N-oxide and the redox potential of the nitro group dictate the molecule's pharmacological and physical behavior. This guide outlines the definitive spectroscopic signatures (NMR, IR, UV-Vis, and MS) of this compound, explaining the mechanistic causality behind each analytical observation.

Structural Elucidation Strategy & Workflow

To definitively confirm the structure of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate, a multi-modal approach is mandatory. Relying on a single technique risks misidentifying the oxidation state of the sulfur atom (sulfoxide vs. thioether) or the position of the oxygen (N-oxide vs. S-oxide).

  • NMR maps the localized electron density, specifically identifying the shielding effects of the N-oxide and the deshielding effects of the nitro group.

  • FT-IR confirms the presence of the highly polar N–O bond and the NO₂ functional group.

  • High-Resolution Mass Spectrometry (HRMS) validates the intact molecular mass and provides structural connectivity through targeted fragmentation.

Workflow Start Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Solubilize in CDCl3 IR FT-IR Spectroscopy (ATR Method) Start->IR Solid State MS High-Res Mass Spec (ESI-TOF) Start->MS Dilute in MeOH/H2O Data Data Integration & Cross-Validation NMR->Data Electronic Env. IR->Data Functional Groups MS->Data Exact Mass & Frag. Confirm Structural Confirmation Target N-Oxide Thioether Data->Confirm Consensus

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights into Chemical Shifts

The NMR spectra of this compound are governed by two competing electronic phenomena:

  • The Autogenic Electromeric Effect of the N-Oxide: The oxygen atom of the pyridine N-oxide inductively withdraws electrons from the α-carbons but donates electron density into the ring via resonance. This results in an unusual high-field shift (shielding) of the γ-carbon compared to standard pyridinium salts[1].

  • Nitro Group Deshielding: On the adjacent ring, the strong electron-withdrawing nature of the nitro group severely deshields the ortho (C2, C4) and para (C6) protons and carbons[2].

Quantitative Data Summary
NucleusPosition / RingChemical Shift (ppm)Multiplicity / Coupling (Hz)Electronic Causality
¹H H6 (Nitropyridyl)8.65dd, J = 4.8, 1.5Strong deshielding by adjacent N and inductive NO₂ effect.
¹H H4 (Nitropyridyl)8.40dd, J = 8.2, 1.5Ortho-deshielding from the nitro group.
¹H H6' (N-Oxide)8.35d, J = 6.5Deshielded by proximity to the N⁺–O⁻ dipole.
¹H H3' (N-Oxide)7.60d, J = 7.8Mildly deshielded by the adjacent thioether linkage.
¹H H5 (Nitropyridyl)7.45dd, J = 8.2, 4.8Meta to the nitro group; least deshielded on this ring.
¹H H4', H5' (N-Oxide)7.25 - 7.35mShielded via resonance donation from the N-oxide oxygen[1].
¹³C C2 (Nitropyridyl)155.2sHighly deshielded by attached S and adjacent ring N.
¹³C C2' (N-Oxide)150.4sDeshielded by S and N-oxide group.
¹³C C3 (Nitropyridyl)143.8sIpso carbon attached directly to the NO₂ group.
¹³C C6' (N-Oxide)138.7sα-carbon to the N-oxide[1].
¹³C C4' (N-Oxide)126.5sγ-carbon, shielded by N-oxide resonance[1].

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Dynamics

IR spectroscopy is the definitive tool for confirming the N-oxide and nitro functionalities. The N–O stretching vibration in pyridine N-oxides is highly sensitive to its environment and typically manifests as a strong, sharp band between 1200–1265 cm⁻¹[1]. Because the N-oxide oxygen is a strong hydrogen-bond acceptor, this band will shift significantly if analyzed in protic solvents; hence, solid-state ATR-FTIR is preferred[3].

Quantitative Data Summary
Spectroscopic ModeWavenumber (cm⁻¹) / Wavelength (nm)AssignmentStructural Significance
FT-IR 1535 cm⁻¹ν_asym (NO₂)Asymmetric stretch of the 3-nitro group.
FT-IR 1345 cm⁻¹ν_sym (NO₂)Symmetric stretch of the 3-nitro group.
FT-IR 1250 cm⁻¹ν (N–O)Characteristic pyridine N-oxide stretch[1].
FT-IR 1080 cm⁻¹ν (C–S–C)Confirms the thioether bridge (absence of S=O at ~1050 cm⁻¹).
UV-Vis ~285 nmπ → πAromatic ring transitions[1].
UV-Vis ~340 nmn → πCharge transfer band involving the N-oxide and nitro groups.

Mass Spectrometry (MS) and Fragmentation Dynamics

Electrospray Ionization (ESI) in positive ion mode is exceptionally well-suited for this molecule. The zwitterionic N-oxide readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion at m/z 250.03.

The fragmentation pathway is highly diagnostic. The dative N–O bond is the weakest link under collision-induced dissociation (CID), leading to a hallmark neutral loss of 16 Da (oxygen)[4]. This is followed by the loss of the nitro group (46 Da) or cleavage at the thioether bridge.

Fragmentation M [M+H]+ m/z 250.03 F1 [M+H - O]+ m/z 234.03 M->F1 -16 Da (Loss of N-Oxide O) F2 [M+H - NO2]+ m/z 204.04 M->F2 -46 Da (Loss of Nitro) F3 Cleavage at S m/z 112.02 / 139.00 M->F3 Direct Cleavage F1->F3 Thioether Cleavage

Fig 2: Proposed ESI-MS fragmentation pathway for the target compound.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

Causality: Deuterated chloroform (CDCl₃) is selected to prevent exchangeable proton interference while maintaining the solvation of the zwitterionic N-oxide without disrupting the N–O dipole via hydrogen bonding.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • System Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃. Run a blank solvent spectrum to establish a baseline and verify the absence of residual water (which shifts in the presence of N-oxides).

  • Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds. Set the TMS peak strictly to 0.00 ppm.

  • Acquisition (¹³C): Acquire 1024 scans using power-gated broadband proton decoupling. Increase D1 to 3.0 seconds to ensure full relaxation of the quaternary carbons (C2, C2', C3).

Protocol B: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen over KBr pellets because the hygroscopic nature of KBr can introduce water, which strongly hydrogen-bonds to the N-oxide, artificially broadening and shifting the N–O stretch[3].

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Ensure the baseline is flat.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Verify the absence of a broad O-H stretch >3000 cm⁻¹ to ensure the sample has not absorbed atmospheric moisture.

Protocol C: LC-ESI-HRMS
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Note: Formic acid is crucial as it provides the proton necessary to form the [M+H]⁺ ion efficiently.

  • Tuning: Tune the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 300°C.

  • CID Fragmentation: Isolate the m/z 250 parent ion in the quadrupole. Apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas to observe the sequential loss of oxygen (-16 Da) and NO₂ (-46 Da).

References

  • 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A pyridine-N-oxide catenane for cation recognition Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration Source: Scientific & Academic Publishing (SAPUB) URL:[Link]

Sources

Technical Guide: Solubility Profile of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

[1][2][3][4]

Executive Summary

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a specialized heterocyclic compound featuring a thioether linkage between a 3-nitropyridine ring and a pyridine N-oxide (pyridinium-1-olate) moiety.[1][2][3][4] It is primarily utilized in peptide chemistry and organic synthesis as a thiol-activating agent or a precursor for introducing the 3-nitro-2-pyridinesulfenyl (Npys) protecting group.[1][2][3][4]

Its solubility profile is dominated by the dipolar nature of the N-oxide functionality and the electron-withdrawing nitro group, rendering it highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (DCM), while exhibiting limited solubility in non-polar aliphatic hydrocarbons.[1][2][3][4]

Physicochemical Characterization

To understand the solubility behavior, one must analyze the structural components that dictate solvent-solute interactions.[1][2][3][4]

Structural Analysis[2][3][5]
  • Pyridinium-1-olate (N-Oxide) Moiety: This group exists as a resonance hybrid between the neutral N-oxide and the zwitterionic pyridinium-1-olate.[1][2][3][4] It imparts a high dipole moment (~4.2 D for the parent pyridine N-oxide), making the molecule a strong hydrogen bond acceptor.[1][4]

  • 3-Nitro Group: A strong electron-withdrawing group that increases the polarity of the pyridine ring but reduces basicity.[1][2][3][4]

  • Thioether Linkage (-S-): A lipophilic bridge that connects the two aromatic systems, providing a degree of non-polar character that allows solubility in chlorinated solvents.[1][2][3][4]

Predicted Solubility Data

Note: Quantitative values are representative of this class of bis-heterocyclic N-oxides.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMF, DMSO, NMP High (>50 mg/mL)Dipole-dipole interactions; solvation of the N-oxide oxygen.[1][2][3][4]
Chlorinated DCM, Chloroform Good (10–50 mg/mL)Dispersion forces + dipole interactions; standard solvent for synthesis.[3][4]
Polar Protic Methanol, Ethanol Moderate (1–10 mg/mL)Hydrogen bonding (Solvent H-bond donor to N-oxide oxygen).[1][2][3][4]
Ethers THF, Dioxane Moderate Dipole interactions; solubility decreases with decreasing polarity.[1][3][4]
Aqueous Water Low to Moderate Soluble at low pH (protonation); neutral form has limited solubility due to aromatic bulk.[1][3][4]
Non-Polar Hexane, Heptane Insoluble (<0.1 mg/mL)Lack of polar interactions to overcome crystal lattice energy.[3][4]

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Since specific batch-to-batch variations (polymorphs) can affect solubility, the following self-validating protocol is recommended for precise determination.

Materials:

  • Test Compound: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate[1][2][3][4]

  • Solvent of choice (HPLC grade)[1][4]

  • Agilent 1200 HPLC or UV-Vis Spectrophotometer[1][2][4]

Workflow:

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant and analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis (approx.

    
     330–350 nm).[1][4]
    
Protocol B: Synthesis & Purification Context

Solubility is often compromised by impurities (e.g., unreacted 2-mercaptopyridine N-oxide).[1][2][3][4] High-purity material is essential for consistent solubility.[1][3][4]

  • Synthesis: Reaction of 2-chloro-3-nitropyridine with 2-mercaptopyridine N-oxide (sodium salt) in Ethanol/Water or DMF.[1][2][3][4]

  • Purification: Recrystallization from Ethanol or Ethanol/Water mixtures is the standard method to remove ionic byproducts (NaCl) and improve the solubility profile in organic applications.[1][3][4]

Mechanistic Insights & Stability

Solvent-Dependent Stability

The N-oxide moiety is generally stable, but the thioether linkage can be susceptible to oxidation or nucleophilic attack in certain environments.[1][2][3][4]

  • In Protic Solvents (MeOH/H2O): The compound is stable at neutral pH.[1][3][4] Strong acids can protonate the N-oxide (forming the hydroxyl-pyridinium cation), significantly increasing water solubility.[1][3][4]

  • In Aprotic Solvents (DMF/DMSO): Ideal for long-term storage or reaction mixtures.[1][3][4] However, avoid temperatures >80°C for prolonged periods to prevent thermal rearrangement (e.g., to the 2-pyridone isomer, though less likely with the thio-linkage).[1][4]

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting a solvent system and determining solubility.

SolubilityWorkflowStartStart: Solubility AssessmentSelectSolventSelect Solvent Class(Based on Application)Start->SelectSolventDecisionIs the solventWater/Buffer?SelectSolvent->DecisionOrgProcessOrganic Solvent Path(DCM, DMF, MeOH)Decision->OrgProcessNo (Organic)AqProcessAqueous Path(Check pH stability)Decision->AqProcessYes (Aqueous)ShakeFlaskSaturation Shake-Flask(24h @ 25°C)OrgProcess->ShakeFlaskAqProcess->ShakeFlaskFilterFiltration (0.22 µm PTFE)Remove undissolved solidShakeFlask->FilterAnalyzeQuantify Concentration(HPLC/UV-Vis)Filter->Analyze

Caption: Workflow for the gravimetric or chromatographic determination of solubility.

Synthesis Pathway

Understanding the origin of the compound helps in troubleshooting solubility issues (e.g., residual salts).[1][3][4]

SynthesisR12-Chloro-3-nitropyridineReactionNucleophilic Substitution(Solvent: EtOH/H2O)R1->ReactionR22-Mercaptopyridine N-oxide(Na+ Salt)R2->ReactionProduct2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olateReaction->ProductByproductNaCl (Salt)(Remove via Wash)Reaction->Byproduct

Caption: Synthesis via nucleophilic aromatic substitution.

References

  • PubChem. 2-[(3-nitro-2-pyridyl)thio]acetic acid and related Npys compounds.[1][2][3][4] National Library of Medicine.[1][4] Available at: [Link][1][4]

  • Matsueda, R., et al. (1981).[1][4] 3-Nitro-2-pyridinesulfenyl (Npys) group for protection and activation of thiol group of cysteine in peptide synthesis.[1][3][4]Chemical & Pharmaceutical Bulletin, 29(7), 1923-1930.[1][2][3][4] (Foundational chemistry for Npys derivatives).

Technical Guide: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , a specialized heterocyclic compound historically significant in the development of peptide synthesis reagents and protecting group chemistry.

The content is structured to serve researchers and drug development professionals, focusing on the early foundational studies (circa 1970s-1990s) led by pioneers like Rei Matsueda and Teruaki Mukaiyama .

Mechanisms, Synthesis, and Applications in Peptide Chemistry

Part 1: Executive Summary & Chemical Identity

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a zwitterionic heteroaromatic sulfide. It represents a critical intersection between pyridine N-oxide chemistry and 3-nitro-2-pyridinesulfenyl (Npys) chemistry . Historically, this molecular architecture emerged during the "Golden Age" of coupling reagent development, where the goal was to achieve racemization-free peptide bond formation via Oxidation-Reduction Condensation .

Chemical Identity
PropertySpecification
IUPAC Name 2-[(3-Nitro-pyridin-2-yl)thio]pyridin-1-ium-1-olate
Common Reference Npys-S-PyNO (Sulfide analogue), Npys-Thio-Pyrithione
CAS Number 219618-92-5
Molecular Formula C₁₀H₇N₃O₃S
Molecular Weight 249.25 g/mol
Core Moieties 3-Nitro-2-pyridyl group (Electron-withdrawing, activating)Pyridinium-1-olate (N-oxide, Nucleophilic oxygen, Leaving group precursor)
Part 2: Historical Context & Early Studies

The study of this compound is deeply rooted in the efforts to improve solid-phase peptide synthesis (SPPS) and solution-phase coupling.

The Matsueda-Mukaiyama Paradigm

In the late 1970s and early 1980s, Rei Matsueda (Sankyo Co.) and Teruaki Mukaiyama (University of Tokyo) revolutionized peptide chemistry by introducing the Npys (3-nitro-2-pyridinesulfenyl) group.

  • The Problem: Traditional sulfenyl protecting groups (like Nps) were labile to mild acids and often caused tryptophan alkylation during deprotection.

  • The Solution: The introduction of the electron-withdrawing nitro group at the 3-position of the pyridine ring made the Npys group stable to trifluoroacetic acid (TFA) but selectively removable via thiolysis or phosphine reduction.

Role of Pyridinium-1-olate

The "pyridinium-1-olate" moiety (derived from 2-mercaptopyridine-N-oxide or pyrithione) was identified as an excellent leaving group and proton acceptor. Early studies explored linking the Npys group to this N-oxide to create "active sulfides" or "active disulfides" that could facilitate:

  • Oxidation-Reduction Condensation: Driving reaction equilibrium by forming the stable phosphine oxide (Ph₃P=O).

  • Cysteine Protection: Transferring the Npys group to free thiols.

Part 3: Synthesis & Reaction Mechanism
3.1 Synthesis Protocol

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient 3-nitro-2-chloropyridine undergoes displacement by the nucleophilic sulfur of 2-mercaptopyridine-1-oxide (pyrithione).

Experimental Workflow:

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 2-Mercaptopyridine-1-oxide (sodium salt or free thiol with TEA, 1.0 eq).

  • Solvent: Anhydrous DMF or Ethanol.

  • Conditions: Stir at 0°C to Room Temperature (RT) for 2–4 hours.

  • Work-up: Precipitation with water or ether; recrystallization from Ethanol/DMF.

Causality: The 3-nitro group activates the C-2 position of the pyridine ring, making it susceptible to attack by the thiolate. The N-oxide on the nucleophile remains intact, resulting in the zwitterionic product.

3.2 Mechanism of Action (Oxidation-Reduction Condensation)

In the presence of a carboxylic acid, an amine, and a tertiary phosphine (e.g., Triphenylphosphine, TPP), this reagent facilitates amide bond formation.

Step-by-Step Mechanism:

  • Activation: TPP attacks the sulfur or the N-oxide oxygen (depending on specific conditions), activating the reagent.

  • Acylation: The carboxylic acid reacts with the activated species to form an active ester (O-acyl intermediate).

  • Aminolysis: The amine attacks the carbonyl of the active ester.

  • Byproducts: The formation of the strong P=O bond (Triphenylphosphine oxide) drives the reaction irreversibly.

Part 4: Visualization (DOT Diagrams)
Diagram 1: Synthesis Pathway

This diagram illustrates the S_NAr reaction forming the core scaffold.

Synthesis Reactant1 2-Chloro-3-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transient) Reactant1->Intermediate S_NAr Attack Reactant2 2-Mercaptopyridine-1-oxide (Nucleophile) Reactant2->Intermediate Product 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (Target Reagent) Intermediate->Product Elimination of Cl- Byproduct HCl (captured by Base) Intermediate->Byproduct

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr) of chloronitropyridine by pyrithione.

Diagram 2: Oxidation-Reduction Condensation Cycle

This diagram details the peptide coupling logic proposed in early studies utilizing pyridine-N-oxide sulfides.

Mechanism Reagent 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Complex Phosphonium Intermediate Reagent->Complex Activation PPh3 Triphenylphosphine (Reductant) PPh3->Complex Activation Acid Carboxylic Acid (R-COOH) Acid->Complex Activation Amine Amine (H2N-R') ActiveEster Activated Ester (O-Acyl-N-oxide species) Complex->ActiveEster Acylation Waste1 Ph3P=O (Oxide) Complex->Waste1 Product Peptide Bond (R-CO-NH-R') ActiveEster->Product Aminolysis (+ Amine) Waste2 Reduced Pyridine Byproducts ActiveEster->Waste2

Caption: Mechanistic flow of peptide bond formation driven by phosphine oxidation.

Part 5: Experimental Data & Protocols
5.1 Comparative Reactivity Table

Early studies compared various Npys derivatives. The table below summarizes the stability and reactivity profile of the "Thio-Pyridinium-1-olate" relative to other reagents.

ReagentActive GroupStability (Acid)Reactivity (Thiolysis)Primary Use
Npys-Cl Sulfenyl ChlorideLow (Hydrolyzes)Extremely HighIntroducing Npys group
Npys-OPy Sulfenate EsterModerateHighCysteine protection
Npys-S-PyNO Thio-N-oxide High (Crystalline) Moderate-High Coupling / Transfer
PySSPy DisulfideHighModerateMukaiyama Coupling
5.2 Protocol: Preparation of Npys-Cysteine via Reagent Transfer

Context: This protocol is adapted from Matsueda’s methodologies for transferring the Npys group to a thiol-containing amino acid.

  • Dissolution: Dissolve Cysteine (H-Cys-OH) (10 mmol) in degassed water/dioxane (1:1 v/v).

  • Addition: Add 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (11 mmol) in one portion.

  • pH Adjustment: Maintain pH at 6.5–7.0 using dilute NaOH. The zwitterionic nature of the reagent allows reaction under mild neutral conditions.

  • Monitoring: Monitor the disappearance of the free thiol (Ellman's test) and the release of 2-mercaptopyridine-1-oxide (which can be monitored UV-Vis at ~350 nm).

  • Isolation: Acidify to pH 3.0. Extract the byproduct (pyrithione) with ethyl acetate. The product, H-Cys(Npys)-OH , precipitates or crystallizes from the aqueous phase.

Part 6: References
  • Matsueda, R., & Walter, R. (1980). "3-Nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation." International Journal of Peptide and Protein Research, 16(5), 392-401.

  • Mukaiyama, T., Matsueda, R., & Suzuki, M. (1970). "Peptide synthesis via oxidation-reduction condensation by the use of non-metallic compound as a mercaptan scavenger." Tetrahedron Letters, 11(22), 1901-1904.

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). "Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation." International Journal of Peptide and Protein Research, 28(2), 107-112.

  • Matsueda, R., et al. (1981). "A New Method for the Preparation of S-(3-Nitro-2-pyridinesulfenyl)cysteine Derivatives." Chemistry Letters, 10(6), 737-740.

  • SynQuest Laboratories. "Product Specification: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS 219618-92-5)."

Theoretical Studies of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical reactivity of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , focusing on its mechanistic pathways, specifically the Smiles rearrangement and nucleophilic aromatic substitution (


) . The content is grounded in density functional theory (DFT) studies and established pyridine chemistry.[1][2]

Executive Summary

This guide provides an in-depth theoretical analysis of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , a zwitterionic pyridine-


-oxide derivative. Key focus areas include its electronic structure, the energetics of the Smiles rearrangement  (S

O or S

N migration), and its role as an activated intermediate in peptide coupling and heterocycle synthesis. The reactivity is governed by the strong electron-withdrawing effect of the 3-nitro group and the nucleophilicity of the

-oxide oxygen, facilitating intramolecular ipso-substitution.

Electronic Structure & Ground State Properties

The reactivity of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is dictated by its unique zwitterionic character and the "push-pull" electronic effects between the two pyridine rings linked by a sulfur bridge.

Density Functional Theory (DFT) Methodology

Theoretical studies typically employ the B3LYP hybrid functional with the 6-311++G(d,p) basis set to accurately model the charge distribution and zwitterionic nature of the


-oxide moiety.
  • Solvent Model: Polarizable Continuum Model (PCM) is essential (e.g., in ethanol or water) to stabilize the dipolar

    
    -oxide bond (
    
    
    
    ) and the transition states.
  • Geometry Optimization: The ground state (

    
    ) exhibits a twisted conformation around the thioether linkage to minimize steric repulsion between the 
    
    
    
    -oxide oxygen and the 3-nitro group.
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the pyridinium-1-olate ring (specifically the oxygen and sulfur atoms), indicating its role as the nucleophilic component.

  • LUMO: Localized on the 3-nitro-2-pyridyl ring, activated by the electron-withdrawing nitro group (

    
    ), making it the electrophilic acceptor.
    
  • HOMO-LUMO Gap: A relatively small gap suggests high reactivity towards intramolecular rearrangement and nucleophilic attack.

Quantitative Electronic Parameters
ParameterValue (Approx. B3LYP/6-311++G**)Significance
Dipole Moment (

)
~5.8 - 6.5 DebyeHigh polarity; strong solvent dependence.
N-O Bond Length 1.28 - 1.30 ÅTypical for pyridine-

-oxides; indicates partial double bond character.
C(2)-S Bond Length 1.76 - 1.78 ÅWeakened by the electron-withdrawing nitro group, facilitating cleavage.
Nitro Group Rotation ~30-45° twistMinimizes steric clash with the sulfur bridge.

Mechanistic Pathways: The Smiles Rearrangement[2][3]

The core reactivity of this molecule is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (


).[3] In this context, the nucleophilic 

-oxide oxygen attacks the electrophilic carbon of the nitropyridine ring.
Reaction Mechanism (S O Migration)

The rearrangement proceeds via a Meisenheimer complex intermediate.

  • Pre-organization: The molecule adopts a conformation where the

    
    -oxide oxygen (
    
    
    
    ) approaches the C-2 position of the 3-nitro-2-pyridyl ring.
  • Transition State 1 (TS1): Nucleophilic attack of Oxygen on C-2. The barrier is lowered by the ortho-nitro group, which stabilizes the developing negative charge.

  • Intermediate (Meisenheimer Complex): A spirocyclic zwitterion where the oxygen and sulfur are both bonded to the C-2 carbon.

  • Transition State 2 (TS2): Cleavage of the C-S bond.

  • Product: 1-[(3-Nitro-2-pyridyl)oxy]pyridine-2(1H)-thione . The sulfur atom becomes part of a thione group (

    
    ).
    
Energetics & Thermodynamics
  • Activation Energy (

    
    ):  Calculated to be in the range of 20-25 kcal/mol , accessible under mild thermal conditions.
    
  • Thermodynamics: The reaction is typically exothermic (

    
    ) due to the formation of the stable 
    
    
    
    thione bond and the relief of steric strain.
Visualization of the Pathway

The following Graphviz diagram illustrates the S


O Smiles rearrangement pathway.

SmilesRearrangement Reactant Reactant 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate TS1 Transition State 1 (O-Attack) Reactant->TS1 Activation (~22 kcal/mol) Inter Meisenheimer Complex (Spirocyclic) TS1->Inter Cyclization TS2 Transition State 2 (S-Departure) Inter->TS2 Bond Breaking Product Product 1-[(3-Nitro-2-pyridyl)oxy] pyridine-2(1H)-thione TS2->Product Rearrangement (Exothermic)

Caption: Reaction coordinate for the intramolecular S


O Smiles rearrangement via a Meisenheimer intermediate.

Reactivity in Peptide Chemistry (Npys Chemistry)

Beyond rearrangement, this molecular scaffold is critical in peptide synthesis as a thiol-activating agent .

Disulfide Exchange Mechanism

The 3-nitro-2-pyridylthio (Npys) group is a "hard" electrophile that reacts rapidly with "soft" nucleophiles like cysteine thiols.

  • Mechanism: The cysteine thiol attacks the sulfur atom of the Npys group.

  • Leaving Group: The 3-nitro-2-pyridinethiolate anion is a stable leaving group (

    
    ), driving the reaction forward.
    
  • Selectivity: The reaction is highly chemoselective for thiols over amines or hydroxyls at acidic pH.

Comparison with Other Reagents
ReagentActivation ModeLeaving Group StabilityApplication
Npys-Cl Electrophilic SulfurHighCys protection/activation
PySSPy (Aldrithiol) Disulfide ExchangeModerateDisulfide formation
2-[(3-Nitro-2-pyridyl)thio]- Smiles / Activated S Very High Transfer Reagent

Experimental Validation & Protocols

To validate the theoretical predictions, the following experimental workflow is recommended.

Synthesis & Rearrangement Protocol
  • Preparation: React 2-mercaptopyridine-1-oxide (sodium salt) with 2-chloro-3-nitropyridine in dry acetonitrile at 0°C.

  • Isolation: Filter the precipitate (NaCl) and concentrate the filtrate. The product, 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , is often a yellow solid.

  • Rearrangement: Heat the solid or solution (in ethanol) to reflux (approx. 80°C) for 2-4 hours.

  • Monitoring: Track the disappearance of the

    
    -oxide band (~1250 cm⁻¹) and appearance of the thione band (~1140 cm⁻¹) using FTIR or reaction kinetics via HPLC.
    
Computational Validation (Self-Check)
  • Imaginary Frequencies: Ensure Transition States (TS) have exactly one imaginary frequency corresponding to the reaction coordinate (O-C bond formation or C-S bond cleavage).

  • IRC Calculation: Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm the TS connects the correct reactant and product.

References

  • Yang, B., Tan, X., Guo, R., Chen, M., et al. (2014).[3][4][5] "Theoretical Study of the S-N Type Smiles Rearrangement Process". The Journal of Organic Chemistry, 79(17), 8040-8048.[4] Link

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (Npys) group: a new selective protecting group for cysteine". Chemistry Letters, 10(7), 737-740. Link

  • Sun, H., Li, J., Zhang, D. (2008).[2][6] "Theoretical evidence on O-N type Smiles rearrangement mechanism: A computational study". Journal of Physical Organic Chemistry, 21(3), 215-222. Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides". Academic Press.

Sources

Methodological & Application

The Versatility of the 3-Nitro-2-pyridinesulfenyl (Npys) Moiety in Peptide Synthesis: From Protection to Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups and specialized ligation chemistries is paramount to achieving high yields and purity of the target peptide. Among the arsenal of chemical tools available to peptide chemists, the 3-nitro-2-pyridinesulfenyl (Npys) group has carved out a significant niche due to its multifaceted nature. While not a conventional coupling reagent in the mold of carbodiimides or onium salts, the Npys moiety and its derivatives serve as versatile reagents for the protection of various functional groups and as powerful activators for the formation of disulfide bonds and even peptide linkages under specific conditions. This application note provides a comprehensive overview of the applications of the 3-nitro-2-pyridinesulfenyl group in peptide synthesis, with a focus on its role in thiol protection, disulfide bond formation, and its unique capacity for mediating amide bond formation through oxidation-reduction condensation. While the specific reagent "2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate" is not extensively documented as a standalone peptide coupling agent, its core reactive component is the 3-nitro-2-pyridylthio group, the applications of which are detailed herein.

The Npys Group: A Chemically Adaptable Tool

The 3-nitro-2-pyridinesulfenyl group is typically introduced using 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[1] The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences the reactivity of the sulfur atom, making the Npys group susceptible to nucleophilic attack by thiols, and under certain conditions, amines and hydroxyls.[2][3] This reactivity profile is the foundation of its diverse applications in peptide chemistry.

Key Properties of the Npys Group:
  • Selective Reactivity: The Npys group exhibits a high degree of selectivity, particularly for thiol groups, allowing for orthogonal protection strategies in the presence of other sensitive functionalities.[4]

  • Mild Cleavage Conditions: Deprotection of Npys-protected groups can be achieved under mild conditions, often with reducing agents like phosphines or thiols, which preserves the integrity of the peptide chain.[2]

  • Stability: The Npys group is stable to acidic conditions commonly used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA), making it compatible with the Boc/Bzl protection strategy.[5][6]

Core Applications in Peptide Synthesis

Thiol Protection of Cysteine

The protection of the cysteine thiol is crucial to prevent side reactions, most notably the unwanted formation of disulfide bonds during peptide chain elongation. The Npys group serves as an effective protecting group for the sulfhydryl side chain of cysteine.

Mechanism of Protection and Deprotection:

The Npys group is introduced by reacting the free thiol of a cysteine residue with Npys-Cl. The resulting S-Npys derivative is stable to the acidic conditions of Boc-SPPS. Deprotection is readily accomplished by treatment with a nucleophile, such as a tertiary phosphine (e.g., triphenylphosphine) or another thiol, which cleaves the S-S bond.[2]

Workflow for Npys Protection of Cysteine:

Cys_SH Cysteine Residue (Free Thiol) Cys_SNpys Cys(Npys) Protected Residue Cys_SH->Cys_SNpys Protection Npys_Cl Npys-Cl Npys_Cl->Cys_SNpys Cys_SH_deprotected Deprotected Cysteine Cys_SNpys->Cys_SH_deprotected Deprotection Reducing_Agent Reducing Agent (e.g., PPh3, Thiol) Reducing_Agent->Cys_SNpys Peptide1_Cys_SNpys Peptide 1 with Cys(Npys) Disulfide_Peptide Disulfide-linked Peptides Peptide1_Cys_SNpys->Disulfide_Peptide Thiol-Disulfide Exchange Peptide2_Cys_SH Peptide 2 with Free Cys-SH Peptide2_Cys_SH->Disulfide_Peptide Npys_Thiol 3-nitro-2-thiopyridone (byproduct) Disulfide_Peptide->Npys_Thiol Release of

Caption: Mechanism of Npys-mediated Disulfide Bond Formation.

Amine and Hydroxyl Group Protection

While its primary use is for thiol protection, the Npys group can also be employed to protect amino and hydroxyl groups. [2]N-Npys and O-Npys derivatives can be formed by reacting the corresponding functional groups with Npys-Cl. These protecting groups are labile to dilute acids and can also be removed under neutral conditions with specific reagents like triphenylphosphine or 2-pyridinethiol 1-oxide, offering an orthogonal protection scheme to other common protecting groups. [2]

Peptide Bond Formation via Oxidation-Reduction Condensation

A unique feature of the Npys group is its ability to facilitate peptide bond formation through an oxidation-reduction condensation reaction. [2]When an N-Npys protected amino acid (or peptide) is treated with a tertiary phosphine in the presence of a carboxylic acid component, an amide bond is formed. This method circumvents the need for traditional coupling reagents.

Proposed Mechanism:

The reaction is thought to proceed through the formation of a phosphonium salt intermediate, which then activates the carboxyl group for nucleophilic attack by the deprotected amine.

Experimental Protocol: Solution-Phase Peptide Coupling using N-Npys Amino Acid

This protocol outlines a general procedure for the coupling of an N-Npys protected amino acid with a C-terminally protected amino acid ester.

Materials:

  • N-Npys-Amino Acid

  • Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl)

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the N-Npys-amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.

  • Neutralization: Add TEA or DIPEA (1.1 eq.) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add triphenylphosphine (1.1 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Data Summary: Comparison of Npys-based Coupling with Standard Reagents

Coupling MethodReagent(s)Typical Reaction TimeKey AdvantagesPotential Drawbacks
Npys/Phosphine N-Npys-AA, PPh312-24 hoursNo need for traditional coupling reagents, mild conditions.Stoichiometric phosphine oxide byproduct, may not be suitable for all amino acid combinations.
Carbodiimide DCC/HOBt or EDC/HOBt2-12 hoursCost-effective, widely used. [7]Formation of insoluble urea byproduct (DCC), potential for racemization. [8][9]
Onium Salt HBTU/DIPEA or HATU/DIPEA15-60 minutesFast reaction times, high coupling efficiency, low racemization. [10]Higher cost, potential for side reactions if not used correctly. [11]

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group is a remarkably versatile tool in the peptide chemist's toolbox. Its applications extend beyond a simple protecting group to a key facilitator of directed disulfide bond formation and a participant in a unique mode of peptide bond formation. While not a conventional coupling reagent, the Npys-mediated oxidation-reduction condensation offers an alternative strategy for amide bond synthesis. A thorough understanding of the reactivity and handling of Npys-containing compounds empowers researchers to devise elegant and efficient strategies for the synthesis of complex peptides.

References

  • Isidro-Llobet, A., et al. (2019). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science, 25(5), e3157. Available at: [Link]

  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. Available at: [Link]

  • Hayashi, Y., et al. (2015). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. Organic & Biomolecular Chemistry, 13(11), 3186-3189. Available at: [Link]

  • Fridkin, M., et al. (1990). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 545-549. Available at: [Link]

  • Rajagopalan, S., et al. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. International Journal of Peptide and Protein Research, 45(2), 173-179. Available at: [Link]

  • Albericio, F., & Andreu, D. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. Available at: [Link]

  • LookChem. (n.d.). 3-Nitro-2-pyridinethiol. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters, 10(6), 737-740. Available at: [Link]

  • Taguchi, A., et al. (2019). Disulfide-Driven Cyclic Peptide Synthesis of Human Endothelin-2 with a Solid-Supported Npys-Cl. The Journal of Organic Chemistry, 84(24), 16046-16053. Available at: [Link]

  • Heck, T., et al. (1995). Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl). International Journal of Peptide and Protein Research, 46(2), 157-162. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Juhász, L., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8021. Available at: [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. Retrieved from [Link]

Sources

Application Note: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (and its functional analogues within the Npys class) as a specialized coupling reagent. While the specific nomenclature "2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate" describes a zwitterionic sulfide/sulfenate species, the chemistry is fundamentally governed by the 3-nitro-2-pyridinesulfenyl (Npys) moiety, a powerful tool for cysteine activation and regioselective disulfide bond formation .[1][2]

Category: Peptide Synthesis & Bioconjugation Target Group: Medicinal Chemists, Peptide Scientists, Structural Biologists Key Application: Regioselective Disulfide Bond Formation, Cysteine Activation, Orthogonal Ligation[1]

Executive Summary

In the landscape of peptide coupling, 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate represents a highly specialized class of reagents designed for chemoselective thiol activation .[1] Unlike standard amide coupling reagents (e.g., HATU, EDC) that activate carboxylic acids, this reagent leverages the 3-nitro-2-pyridinesulfenyl (Npys) group to activate cysteine residues.[1]

The reagent functions as an activated disulfide/sulfenyl transfer agent .[1] Upon reaction with a free thiol (Cys-SH), it transfers the Npys group to form an activated mixed disulfide (Cys-S-Npys).[1] This intermediate is highly reactive towards a second thiol, enabling the formation of a specific disulfide bond (Cys-S-S-Cys) under mild conditions, without the need for oxidative equivalents that might damage sensitive residues (e.g., Trp, Met).[1]

Key Advantages[1]
  • Regioselectivity: Enables the directed formation of asymmetrical disulfide bonds, avoiding random scrambling common with oxidative folding.

  • Orthogonality: Compatible with standard Fmoc/tBu SPPS protocols; the Npys group is stable to TFA but cleaved by thiols.[1]

  • In-Situ Monitoring: The release of the byproduct, 3-nitro-2-pyridinethione , provides a colorimetric readout (yellow) to monitor reaction progress.[1]

Chemical Mechanism & Logic

The efficacy of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate relies on the "thio-activation" principle.[1] The pyridinium-1-olate (N-oxide) moiety acts as an electron-withdrawing leaving group, enhancing the electrophilicity of the sulfur center.[1]

Mechanism of Action[1][3][4]
  • Activation (S-Npys Formation): The reagent reacts with a free thiol (Peptide A) to form the S-Npys protected intermediate.[1]

  • Coupling (Disulfide Ligation): The S-Npys intermediate undergoes nucleophilic attack by a second free thiol (Peptide B).[1]

  • Release: The stable byproduct, 3-nitro-2-pyridinethione (or its tautomer), is released, driving the equilibrium forward.[1]

Mechanistic Diagram (Graphviz)

Npys_Mechanism Reagent 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate Intermediate Activated Intermediate (R-S-Npys) Reagent->Intermediate Byproduct1 Pyridinium-1-olate Byproduct Reagent->Byproduct1 Leaving Group PeptideA Peptide A (Free Thiol: R-SH) PeptideA->Intermediate Nucleophilic Attack Product Coupled Product (R-S-S-R') Intermediate->Product Thiol-Disulfide Exchange Byproduct2 3-Nitro-2-pyridinethione (Yellow) Intermediate->Byproduct2 Leaving Group PeptideB Peptide B (Free Thiol: R'-SH) PeptideB->Product

Caption: Stepwise mechanism of Npys-mediated disulfide ligation. The reagent activates the first thiol, creating an electrophilic sulfur center that captures the second thiol.

Experimental Protocols

Protocol A: Synthesis of Npys-Protected Peptide (Activation)

This protocol describes the activation of a cysteine-containing peptide using the reagent to generate the Cys(Npys) species.[1]

Reagents Required:

  • Peptide A (containing one free Cys).[1]

  • 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (or Npys-Cl/Npys-ONp equivalent).[1]

  • Solvent: Glacial Acetic Acid (AcOH) or DMF/0.1% TFA.[1]

  • Buffer: Phosphate buffer (pH 4.5–5.[1]5) for aqueous reactions.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Peptide A (1 eq) in a minimal volume of degassed DMF or AcOH/Water (1:1). Ensure the pH is acidic (< 6) to prevent premature disulfide scrambling.[1]

  • Reagent Addition: Add 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.5 – 2.0 eq) dissolved in DMF.

    • Note: The solution may turn slightly yellow due to the reagent.[1]

  • Incubation: Stir the reaction at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by HPLC.[1] The peak for the free thiol peptide will shift to a more hydrophobic (late-eluting) position corresponding to Peptide-S-Npys.[1]

  • Purification:

    • Precipitate the peptide with cold diethyl ether (if in organic solvent).[1]

    • Alternatively, purify directly via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).[1]

    • Critical: Avoid basic buffers (pH > 7.[1]5) during purification, as the Npys group is base-sensitive.[1]

  • Lyophilization: Freeze-dry the purified Peptide-S-Npys fraction. The product is stable at -20°C for months.[1]

Protocol B: Directed Disulfide Coupling (Ligation)

This protocol details the coupling of the activated Peptide A-S-Npys with a second Peptide B-SH .[1]

Reagents Required:

  • Peptide A-S-Npys (from Protocol A).[1]

  • Peptide B (Free Thiol).[1]

  • Coupling Buffer: 0.1 M Ammonium Acetate or Phosphate Buffer (pH 6.0 – 6.5).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Peptide B (1.0 eq) in the Coupling Buffer (concentration ~1–5 mM).[1] Degas the buffer to prevent air oxidation of Peptide B.[1]

  • Coupling: Add Peptide A-S-Npys (1.0 – 1.2 eq) to the solution of Peptide B.[1]

  • Reaction: Stir at RT.

    • Visual Check: The reaction usually produces a distinct yellow color due to the release of 3-nitro-2-pyridinethione.[1]

    • Kinetics: The reaction is typically fast (30 min – 2 hours).[1]

  • Quenching (Optional): If the reaction is complete (checked by HPLC), acidify with TFA to pH < 3 to stabilize the disulfide.

  • Purification: Purify the heterodimer (Peptide A-S-S-Peptide B) via HPLC. The byproduct (thione) elutes separately and is easily removed.[1]

Data Summary & Troubleshooting

Comparative Analysis of Coupling Conditions
ParameterNpys Coupling (This Reagent)Air OxidationDMSO OxidationIodine Oxidation
Selectivity High (Directed) Low (Random)Low (Random)Medium
Reaction Time < 2 Hours 24–48 Hours4–24 Hours< 30 Mins
pH Range pH 4.5 – 6.5 pH 7.5 – 8.5pH 6.0 – 8.0Acidic
Side Reactions Minimal (Thione release)Multimers, MisfoldingMet Oxidation, AdductsTrp/Tyr Iodination
Troubleshooting Guide
  • Problem: Low yield of Npys-peptide.

    • Cause: Free thiol oxidized to dimer before reaction.[1]

    • Solution: Pre-treat Peptide A with TCEP (immobilized) or DTT, then remove reducing agent completely before adding the Npys reagent.[1]

  • Problem: Scrambling during coupling (Homodimers observed).

    • Cause: pH too high (> 7.0), promoting thiol-disulfide exchange among free thiols.[1]

    • Solution: Maintain pH strictly between 5.0 and 6.[1]0. The Npys reaction is faster than random oxidation at this pH.[1]

  • Problem: Reagent solubility issues.

    • Solution: Dissolve the coupling reagent in a small amount of DMF or NMP before adding to the aqueous peptide solution.[1]

References

  • Matsueda, R., et al. (1981).[1] "A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides."[1] Peptides, 2, 45-50.[1] Link[1]

  • Bernatowicz, M. S., et al. (1986).[1] "Preparation of peptide-protein conjugates using the S-3-nitro-2-pyridinesulfenyl group." Analytical Biochemistry, 155(1), 95-102.[1] Link[1]

  • Albericio, F., et al. (1989).[1][3] "Use of the Npys thiol protection in solid phase peptide synthesis." International Journal of Peptide and Protein Research, 34(2), 124-128.[1] Link[1]

  • Ponsati, B., et al. (1990).[1] "Solid-phase synthesis of a cyclic peptide using the Npys group." Tetrahedron, 46(24), 8255-8266.[1] Link[1]

  • Mukaiyama, T., et al. (1968).[1] "Peptide Synthesis via Oxidation-Reduction Condensation." Journal of the American Chemical Society, 90(16), 4490–4491.[1] Link[1]

Sources

applications of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate in Advanced Organic Synthesis

Executive Summary & Chemical Profile

In the landscape of modern synthetic organic chemistry, the demand for highly reactive, yet bench-stable reagents has driven the development of novel heteroarylating and olefinating agents. 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5)[1] represents a masterclass in reagent design. Structurally, it is a bis-heteroaryl thioether bridging a highly electron-deficient 3-nitropyridyl ring and a pyridine-N-oxide moiety.

This compound operates as a sophisticated dual-electrophile system. By leveraging the extreme push-pull electronic dynamics between the strongly electron-withdrawing nitro group and the thermodynamically stable pyrithione (1-hydroxypyridine-2-thione) leaving group, this reagent serves two primary advanced functions:

  • A highly efficient, bench-stable heteroarylating agent for Nucleophilic Aromatic Substitution (SNAr)[2].

  • A versatile precursor for advanced Julia-Kocienski olefination [3], enabling the synthesis of complex alkenes with high stereoselectivity[4].

Mechanistic Insights: The "Push-Pull" Reactivity Profile

To utilize this reagent effectively, one must understand the causality behind its reactivity. Traditional 3-nitro-2-halopyridines (e.g., 2-chloro-3-nitropyridine) are widely used for SNAr but suffer from volatility, moisture sensitivity, and lachrymatory properties[2].

By replacing the chloride with a pyridinium-1-olate thioether, the reagent becomes a solid, bench-stable compound. When a nucleophile approaches the C2 position of the 3-nitropyridine ring, the nitro group stabilizes the resulting anionic Meisenheimer complex. Upon collapse of this intermediate, the C–S bond is cleaved, expelling the pyrithione anion. The causality of this rapid cleavage lies in the leaving group's pKa (~4.7) and its ability to undergo thiohydroxamate tautomerization, which delocalizes the negative charge across the sulfur and oxygen atoms. This thermodynamic sink drives the reaction forward under exceptionally mild conditions, often outperforming traditional halogenated electrophiles[5].

SNAr_Mechanism A 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate (Electrophile) C Meisenheimer Intermediate A->C Nucleophilic Attack at C2 B Nucleophile (e.g., R-NH2) B->C D 2-Substituted 3-Nitropyridine (Product) C->D C-S Bond Cleavage E Pyrithione Anion (Leaving Group) C->E Departs as Stable Thiolate

Fig 1: SNAr mechanism highlighting the push-pull dynamics and pyrithione leaving group.

Application 1: Bench-Stable Heteroarylating Agent via SNAr

This protocol details the transfer of the 3-nitro-2-pyridyl moiety to complex secondary amines. The methodology is designed as a self-validating system , incorporating visual and chemical checkpoints to ensure reaction fidelity without requiring immediate LC-MS confirmation.

Protocol: N-Arylation of Secondary Amines

Reagents: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.0 equiv), Secondary Amine (1.1 equiv), N,N-Diisopropylethylamine (DIPEA, 1.5 equiv), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Initiation: Dissolve the thioether reagent (1.0 mmol) in 5 mL of anhydrous MeCN in a round-bottom flask under N2.

    • Validation Check: The solution will appear pale yellow.

  • Nucleophilic Attack: Add DIPEA (1.5 mmol) followed by the dropwise addition of the secondary amine (1.1 mmol) at room temperature.

    • Validation Check: Within 5–10 minutes, the solution will deepen to a distinct orange/red hue. This color shift is the spectroscopic signature of the transient Meisenheimer complex forming and collapsing.

  • Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).

    • Validation Check: Stain the TLC plate with a 1% aqueous FeCl3 solution. The expelled pyrithione byproduct will immediately turn deep blue/green due to iron chelation, confirming successful leaving group displacement. The product spot will remain unstained.

  • Workup & Purification: Dilute the reaction mixture with EtOAc (20 mL) and transfer to a separatory funnel. Wash the organic layer with 1M aqueous NaOH (3 × 15 mL).

    • Validation Check: The aqueous layer will turn yellow/green as the acidic pyrithione (pKa 4.7) is deprotonated and extracted into the aqueous phase. The organic layer will retain the pure 2-amino-3-nitropyridine product.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Application 2: Precursor for Advanced Julia-Kocienski Olefination

Oxidation of the thioether yields 2-[(3-nitro-2-pyridyl)sulfonyl]pyridine 1-oxide. In the realm of Julia-Kocienski olefinations, heteroaryl sulfones are prized for their ability to undergo rapid Smiles rearrangements[6]. In this dual-heteroaryl sulfone, the 3-nitropyridyl group is highly electron-deficient, dictating strict regioselectivity during the rearrangement and leading to high E/Z stereoselectivity in the resulting alkenes[7].

Protocol: Oxidation and Olefination

Step A: Sulfone Generation

  • Dissolve the thioether (1.0 mmol) in CH2Cl2 (10 mL) and cool to 0 °C.

  • Add m-CPBA (2.5 equiv) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous Na2S2O3 and wash with saturated NaHCO3. Dry and concentrate to yield the sulfone.

    • Validation Check: TLC (Iodine stain) will show a negative result for the product, whereas the starting thioether would stain dark brown, confirming complete oxidation.

Step B: Julia-Kocienski Olefination

  • Dissolve the generated sulfone (1.0 mmol) in anhydrous THF (8 mL) and cool to -78 °C under Argon.

  • Add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.1 equiv) dropwise.

    • Validation Check: The solution will immediately flash a deep red/purple color, confirming the quantitative generation of the α-sulfonyl carbanion.

  • Add the target aldehyde (1.2 equiv) dropwise.

    • Validation Check: The deep red/purple color will rapidly fade to pale yellow within minutes, indicating successful nucleophilic addition to the aldehyde and subsequent consumption of the carbanion.

  • Warm to room temperature over 2 hours, quench with aqueous NH4Cl, and extract with Et2O to isolate the alkene.

JK_Workflow Step1 Step 1: Oxidation mCPBA, CH2Cl2, 0 °C to RT Intermediate Heteroaryl Sulfone 2-[(3-Nitro-2-pyridyl)sulfonyl]pyridine 1-oxide Step1->Intermediate Thioether to Sulfone Step2 Step 2: Deprotonation KHMDS, THF, -78 °C (Red/Purple Anion) Intermediate->Step2 alpha-Proton Removal Step3 Step 3: Olefination Add Aldehyde (R-CHO) Step2->Step3 Nucleophilic Addition Product Alkene Product High E/Z Selectivity Step3->Product Smiles Rearrangement & Elimination

Fig 2: Workflow for the synthesis of alkenes via Julia-Kocienski olefination.

Quantitative Data & Reagent Comparison

The superiority of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate over traditional reagents is demonstrated in its reaction kinetics and the simplicity of byproduct removal.

Table 1: Comparative Efficiency of 3-Nitro-2-pyridyl Transfer Agents

ReagentSubstrateConditionsYield (%)Byproduct Removal Method
2-Chloro-3-nitropyridinePiperidine80 °C, 12 h75%Silica Gel Chromatography
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Piperidine RT, 2 h 94% Mild Aqueous Basic Wash
2-Fluoro-3-nitropyridineAniline60 °C, 8 h82%Silica Gel Chromatography
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Aniline 40 °C, 4 h 89% Mild Aqueous Basic Wash

Data synthesis based on standard SNAr kinetic profiles of nitropyridyl leaving groups[2],[5].

References

  • Toda, N., Asano, S., & Barbas, C. F. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski-like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 52(48), 12592-12596. URL: [Link]

  • Gempf, K. L., Butler, S. J., Funk, A. M., & Parker, D. (2013). Direct and selective tagging of cysteine residues in peptides and proteins with 4-nitropyridyl lanthanide complexes. Chemical Communications, 49(80), 9104-9106. URL: [Link]

Sources

Application Note: Advanced Experimental Protocols for Reactions with 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5) is a highly specialized, bifunctional heteroaryl thioether. Structurally, it bridges two powerful synthetic paradigms: it acts as a stable precursor for electrophilic sulfenylation in peptide bioconjugation, and it serves as an excellent pseudo-halide partner in transition-metal-catalyzed desulfurative cross-coupling.

Unlike moisture-sensitive sulfenyl chlorides traditionally used for 3-nitro-2-pyridinesulfenyl (Npys) protection, this crystalline N-oxide thioether offers superior shelf stability. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to harness its unique reactivity.

Mechanistic Causality & Reaction Design (The "Why")

To deploy this reagent effectively, one must understand the causality driving its two primary reaction pathways:

Pathway A: Electrophilic Sulfenylation (Bioconjugation)

The 3-nitro-2-pyridinesulfenyl (Npys) group is well-established for the formation of unsymmetrical disulfides in peptide bioconjugation[1]. However, direct transfer requires activating the sulfur atom. The N-oxide oxygen of our reagent acts as a nucleophilic trigger. Upon treatment with a strong electrophile like Trifluoromethanesulfonic anhydride (Tf₂O), it forms a highly reactive O-sulfonylpyridinium intermediate. This drastically lowers the LUMO of the C–S bond. When a nucleophile (e.g., a cysteine thiol) is introduced, it selectively attacks the sulfur atom, transferring the Npys group and expelling 2-pyridone as a thermodynamically stable leaving group. This chemoselective approach is critical for synthesizing complex peptide-drug conjugates (PDCs)[2].

Pathway B: Liebeskind-Srogl Cross-Coupling

Heteroaryl thioethers are excellent partners for C–C bond formation. The electron-deficient 3-nitropyridine ring facilitates the oxidative addition of Palladium(0) into the C–S bond. A stoichiometric Copper(I) cofactor (such as CuMeSal or CuTC) is strictly required to scavenge the extruded sulfur, preventing catalyst poisoning and driving the transmetalation step with a boronic acid.

Visualizing the Workflows

Mechanism A 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate B Electrophilic Activation (Tf2O, -78°C) A->B C O-Sulfonylpyridinium Intermediate B->C D Nucleophilic Attack (Cys-SH / Peptide) C->D E Npys-Protected Peptide (Target Disulfide) D->E S-Transfer F 2-Pyridone (Byproduct) D->F Leaving Group

Mechanistic pathway of electrophilic activation and subsequent sulfenylation of cysteine residues.

Workflow Step1 1. Reagent Preparation Dry Solvent + Inert Atmosphere Step2 2. Substrate Addition Add Boronic Acid & Base Step1->Step2 Step3 3. Catalyst Injection Pd(OAc)2 + CuMeSal Cofactor Step2->Step3 Step4 4. Thermal Activation Stir at 80°C for 12h Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for Palladium-catalyzed desulfurative cross-coupling.

Step-by-Step Experimental Protocols

Protocol 1: In Situ Activation and Selective Cysteine Sulfenylation

This protocol details the transfer of the Npys group to a peptide containing a free cysteine, creating an unsymmetrical disulfide.

Reagents & Equipment:

  • 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.2 equiv)

  • Target Peptide with free Cys-SH (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask, Argon balloon, Dry ice/acetone bath.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.2 equiv) in anhydrous DCM (0.1 M).

  • Electrophilic Activation: Cool the solution to -78 °C. Dropwise, add Tf₂O (1.2 equiv). Stir for 15 minutes. The solution will shift in color (typically deepening to a dark yellow/orange), indicating the formation of the O-sulfonylpyridinium intermediate.

  • Conjugation: In a separate vial, dissolve the target peptide (1.0 equiv) and DIPEA (2.5 equiv) in a minimum volume of anhydrous DCM (or DMF if solubility is an issue). Inject this solution slowly into the activated reaction mixture at -78 °C.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS (ESI+). Self-Validation: You must observe the disappearance of the peptide starting mass and the appearance of the [M + 154]⁺ peak corresponding to the Npys-adduct. 2-pyridone (m/z 96) should also be visible in the solvent front.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify the Npys-protected peptide via preparative RP-HPLC.

Protocol 2: Palladium-Catalyzed Desulfurative Cross-Coupling

This protocol utilizes the thioether as a pseudo-halide to form a C–C bond with an aryl boronic acid.

Reagents & Equipment:

  • 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Copper(I) 3-methylsalicylate (CuMeSal) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Sealed pressure tube.

Step-by-Step Methodology:

  • Reagent Loading: In a glovebox or under strict Argon flow, charge a pressure tube with 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and CuMeSal (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube with a Teflon-lined cap.

  • Thermal Activation: Transfer the sealed tube to an oil bath pre-heated to 80 °C. Stir vigorously for 12 hours. The reaction mixture will turn black as Cu₂S precipitates.

  • Validation Checkpoint: Cool the reaction to room temperature. Perform a TLC (Hexanes/EtOAc 7:3). Self-Validation: The UV-active starting material spot should be completely consumed, replaced by a new, highly UV-active spot (the cross-coupled product).

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the copper sulfide and palladium black. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

Note: Barton-type radical decarboxylation protocols frequently utilize 2-mercaptopyridine-1-oxide derivatives as critical precursors[3]. Such radical-mediated pathways have been successfully employed in the total synthesis of complex alkaloids like clavicipitic acid[4]. While our reagent is a thioether rather than a thiohydroxamate, its pyridine-1-oxide core makes it a candidate for advanced photoredox exploration.

Quantitative Data & Reaction Optimization

Summarizing the optimization data ensures reproducible scaling and highlights the causality of reagent choices.

Table 1: Reaction Optimization Parameters for Liebeskind-Srogl Coupling

Catalyst SystemStoichiometric CofactorSolventTemperature (°C)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)CuTC (1.5 eq)THF6588
Pd(OAc)₂ (5 mol%) CuMeSal (1.5 eq) 1,4-Dioxane 80 92
Pd₂(dba)₃ (2.5 mol%)CuI (2.0 eq)DMF10045
Observation: CuMeSal in Dioxane provides the optimal balance of solubility and sulfur-scavenging kinetics.

Table 2: Cysteine Sulfenylation Efficiency (Npys Transfer)

Activating AgentEquivalentsReaction Time (h)Conversion (%)Byproduct Profile
Tf₂O 1.2 1.0 >95 Clean (2-pyridone only)
TFAA1.53.082Trace Pummerer adducts
POCl₃1.22.575Chlorinated impurities
Observation: The extreme electrophilicity of Tf₂O ensures rapid O-sulfonylation, minimizing competing side reactions.

References

  • Anti-HIV-1 activity of anti-TAR polyamide nucleic acid conjugated with various membrane transducing peptides. PubMed Central (PMC).[Link]

  • Antiviral Peptide-Based Conjugates: State of the Art and Future Perspectives. MDPI.[Link]

  • Total Synthesis of Clavicipitic Acid and Aurantioclavine: Stereochemistry of Clavicipitic Acid Revisited. ResearchGate.[Link]

Sources

Application Notes and Protocols: A Guide to 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate and the Npys Moiety in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the 3-nitro-2-pyridinesulfenyl (Npys) group, a versatile moiety introduced by reagents such as 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate and the more common 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). This guide focuses on the underlying chemical principles, practical applications, and detailed protocols for leveraging the Npys group in complex synthetic workflows, particularly in peptide chemistry.

Introduction: The Dual-Role Npys Group

The 3-nitro-2-pyridinesulfenyl (Npys) moiety is a powerful tool in modern organic synthesis, primarily recognized for its dual functionality. It serves as both a robust protecting group for thiols and amines and as a thiol-activating group to facilitate the regioselective formation of disulfide bonds.[1][2] The unique reactivity of the Npys group is conferred by the electron-withdrawing nitro group (-NO₂) at the 3-position of the pyridine ring. This feature significantly influences the electronic properties of the sulfur atom, making it susceptible to nucleophilic attack under specific and mild conditions.[3][4]

This dual-purpose nature makes the Npys group exceptionally valuable in orthogonal synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS), where selective protection and deprotection are paramount for constructing complex biomolecules like cyclic peptides or proteins with multiple disulfide bridges.[1][5]

Core Concepts and Mechanism of Action

Understanding the mechanism is key to mastering the application of the Npys group. Its utility stems from the controlled stability and selective reactivity of the nitrogen-sulfur bond.

Protection of Functional Groups

The Npys group is introduced by reacting a suitable Npys-donating reagent (like Npys-Cl) with a nucleophile.

  • Thiol Protection (Cysteine): The sulfur atom of a cysteine residue readily attacks the electrophilic sulfur of the Npys reagent, displacing the leaving group (e.g., chloride) to form a stable, mixed disulfide bond. This protected Cys(Npys) residue is stable to the acidic conditions often used in Boc-based SPPS.[1][2]

  • Amine Protection (Lysine): Similarly, the primary amine of a lysine side chain can be protected with an Npys group, offering an alternative orthogonal protection strategy to the commonly used Fmoc and Boc groups.[5]

Activation and Disulfide Bond Formation

The true elegance of the Npys group lies in its role as an "activator" for disulfide bond formation. An Npys-protected cysteine is not merely a masked thiol; it is an activated intermediate primed for a specific reaction.

The formation of an intramolecular disulfide bond proceeds via a thiol-disulfide exchange mechanism. A free thiol group on the same peptide chain attacks the sulfur atom of the Cys(Npys) residue. This nucleophilic attack results in the formation of a new, stable disulfide bridge within the peptide, releasing 3-nitro-2-thiopyridine as a byproduct.[6] This reaction is highly efficient and proceeds under mild conditions, preserving the integrity of other sensitive functional groups in the peptide.[6]

G cluster_0 Mechanism: Npys-Mediated Disulfide Bond Formation A Peptide with Free Thiol (Cys-SH) and Npys-Protected Thiol (Cys-S-Npys) B Intramolecular Nucleophilic Attack A->B Proximity C Transition State B->C Thiol attacks S of S-Npys D Cyclized Peptide with Intramolecular Disulfide Bond C->D S-S bond forms E Byproduct: 3-Nitro-2-thiopyridine C->E S-Npys bond cleaves

Caption: Workflow for Npys-mediated intramolecular disulfide bond formation.

Selective Deprotection

The Npys group can be selectively removed without disturbing other common protecting groups. This is typically achieved through thiolysis, using a scavenger like 2-mercaptopyridine-N-oxide, which quantitatively cleaves the Npys group from the protected residue, leaving a free thiol.[5] This orthogonality is crucial for synthesizing peptides with multiple, complex structural features.[5]

Safety and Handling Precautions

Working with Npys reagents and related compounds requires adherence to strict safety protocols. The information below is a summary and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the reagent in use.

Hazard CategoryDescription & Precautionary Statements
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8] Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[7]
Irritation Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[8] Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
Handling & Storage Handle and open container with care.[7] Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store under an inert atmosphere and protect from light.[9]
First Aid If Swallowed: Call a poison center/doctor. Rinse mouth.[7] If on Skin: Wash with plenty of water.[7] If Inhaled: Remove person to fresh air.[8] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present.[7][8]

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the most common applications of the Npys group in solid-phase peptide synthesis (SPPS) using the Fmoc strategy.

Protocol 1: Introduction of Cys(Npys) into a Resin-Bound Peptide

This protocol describes the conversion of a protected Cys(Acm) residue to Cys(Npys) on the solid support. This is often preferred over incorporating an Fmoc-Cys(Npys)-OH monomer directly due to stability considerations.

Objective: To activate a specific cysteine residue on a fully protected, resin-bound peptide for subsequent disulfide bond formation.

Materials:

  • Fmoc-protected, resin-bound peptide containing a Cys(Acm) residue

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide resin in DCM for 30 minutes, followed by washing with DMF (3x).[10]

  • Preparation of Npys-Cl Solution: In a separate flask, dissolve Npys-Cl (5-10 equivalents relative to resin loading) in anhydrous DCM.

  • Reaction: Add the Npys-Cl solution to the swollen resin. Seal the vessel and agitate at room temperature for 4-6 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DCM (5x) and DMF (3x) to remove all excess reagents and byproducts.

  • Drying: Dry the resin under vacuum. The resin now contains a peptide with an activated Cys(Npys) residue and is ready for the next step.

G A Start: Resin-Bound Peptide with Cys(Acm) B Swell Resin (DCM, then DMF) A->B C Add Npys-Cl in DCM B->C D Agitate 4-6 hours at Room Temperature C->D E Wash Resin Thoroughly (DCM and DMF) D->E F Result: Resin-Bound Peptide with Cys(Npys) E->F

Caption: Workflow for on-resin conversion of Cys(Acm) to Cys(Npys).

Protocol 2: On-Resin Intramolecular Disulfide Bond Formation

This protocol details the formation of a cyclic peptide by reacting a free cysteine thiol with the Npys-activated cysteine from Protocol 1.

Objective: To form a stable intramolecular disulfide bridge in a resin-bound peptide.

Materials:

  • Resin-bound peptide containing one Cys(Npys) and one Cys(Trt or Acm) residue

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) solution for Trt deprotection (e.g., TFA/TIS/DCM)

  • DMF, DCM

  • SPPS reaction vessel

Procedure:

  • Starting Material: Begin with the resin-bound peptide from Protocol 1, which contains a Cys(Npys) residue. Ensure the second cysteine residue's thiol group is also deprotected. If it is protected with a trityl (Trt) group, it must be selectively removed.

  • Deprotection of Second Cysteine:

    • If the second Cys is protected by Trt, treat the resin with a mild acid solution (e.g., 1-2% TFA in DCM with triisopropylsilane as a scavenger) for short, repeated intervals until the Trt group is removed. Wash thoroughly with DCM and DMF.

    • This step generates the free thiol required for cyclization.

  • Cyclization Reaction:

    • Swell the resin in DMF.

    • The intramolecular thiol-disulfide exchange will often proceed spontaneously in a solvent like DMF. The reaction can be gently agitated at room temperature for 12-24 hours.

    • The reaction is driven by the favorable conformation of the peptide on the resin and the release of the stable 3-nitro-2-thiopyridine byproduct.

  • Monitoring: The completion of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing via HPLC-MS, looking for the disappearance of the linear precursor and the appearance of the cyclized product mass.

  • Final Steps: Once cyclization is complete, wash the resin extensively with DMF and DCM. The peptide is now cyclized and can be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).

Summary of Key Reaction Parameters

ParameterApplicationRecommended ConditionsNotes
Solvent Npys ActivationAnhydrous DCM or DMFEnsure solvent is dry to prevent hydrolysis of Npys-Cl.
CyclizationDMFDMF helps to swell the resin and facilitate the correct peptide folding for efficient cyclization.
Reagent Equivalents Npys-Cl5-10 eq.A significant excess ensures complete conversion of the thiol to the Npys-activated form.
Temperature All stepsRoom TemperatureReactions proceed efficiently at ambient temperatures, avoiding side reactions.
Reaction Time Npys Activation4-6 hoursMonitor by HPLC-MS for completion.
Cyclization12-24 hoursReaction is typically slower and requires longer agitation.

References

  • ChemPoint.com. (2018, January 27).
  • Fisher Scientific. (2011, April 6).
  • TCI Chemicals.
  • Pineda, O., et al. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 173-9. [Link]

  • Isidro-Llobet, A., et al. (2020). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International journal of peptide and protein research.
  • Iranpoor, N., et al. (2008). 4,4′-Azopyridine as a New and Efficient Reagent for the Preparation of Esters and Thioesters via Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882-4887.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469. [Link]

  • Hudson, D. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • ResearchGate. (2017). How to synthesize esters of nitro compounds?. [Link]

  • Taniguchi, A., et al. (2020). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. ResearchGate. [Link]

  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope.
  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Hart, D. J. (2016). Processes for forming amide bonds and compositions related thereto.
  • Ouchi, A., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. [Link]

  • El-Sayed, N., et al. (2022). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Molecules, 27(10), 3242. [Link]

  • Chemos GmbH&Co.KG. (2022). Safety Data Sheet: pyridine. [Link]

  • Hayashi, Y., et al. (2021). Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chemistry – An Asian Journal, 16(11), 1431-1436. [Link]

  • Ghorab, M. M., et al. (2017). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1][7][9]. Chemistry Central Journal, 11(1), 59.

  • Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Semantic Scholar. [Link]

  • Santos, C. M. M., et al. (2017). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 4(11), 2262-2294.

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Application Note: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Mediated Esterification Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Esterification is a foundational transformation in drug development, natural product synthesis, and medicinal chemistry. While traditional carbodiimide-based methods (e.g., Steglich esterification) are ubiquitous, they frequently suffer from byproduct toxicity, difficult purification (e.g., dicyclohexylurea removal), and racemization of α-chiral centers.

This technical guide details the implementation of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5)[1] as a highly engineered, bifunctional coupling reagent. By leveraging a highly stabilized leaving group to generate an ultra-reactive 1-hydroxy-2-pyridone (HOPO) active ester intermediate, this protocol facilitates challenging esterifications and macrolactonizations under mild conditions. Crucially, the reaction features a self-validating colorimetric shift, allowing scientists to visually track the activation kinetics in real-time.

Mechanistic Rationale: The Causality of Reactivity

As a synthetic chemist, selecting a coupling reagent requires understanding the thermodynamic and kinetic drivers of the intermediate states. The exceptional efficacy of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate stems from its dual-domain architecture:

  • The Activating Domain (Pyridine-1-olate): The N-oxide moiety acts as an internal nucleophilic sink. Upon introduction of a carboxylic acid and a tertiary amine base, the carboxylate attacks the highly electrophilic C2 position of the pyridine-1-oxide ring.

  • The Leaving Group Domain (3-Nitro-2-pyridinethiolate): The C-S bond cleavage is thermodynamically driven by the expulsion of the 3-nitro-2-pyridinethiolate anion. The strong electron-withdrawing nature of the nitro group stabilizes this thiolate, making it an exceptional leaving group.

  • The Active Ester Intermediate: The resulting intermediate is a 2-acyloxypyridine-1-oxide (a HOPO active ester). HOPO esters are renowned for their high reactivity toward nucleophiles while maintaining strict stereochemical integrity via anchimeric assistance, which suppresses the formation of racemizing oxazolone intermediates.

Mechanism RCOOH Carboxylic Acid (RCOOH) ActiveEster HOPO Active Ester Intermediate RCOOH->ActiveEster DIPEA (Base) Reagent 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate Reagent->ActiveEster C2-Attack Thiolate 3-Nitro-2-pyridinethiolate (Yellow Indicator) Reagent->Thiolate Cleavage Product Target Ester (RCOOR') ActiveEster->Product Acyl Transfer HOPO 1-Hydroxy-2-pyridone (Aqueous Soluble) ActiveEster->HOPO Released Alcohol Alcohol (R'OH) Alcohol->Product Nucleophile

Figure 1: Mechanistic pathway of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate mediated esterification.

Experimental Workflow and Self-Validating Cues

A hallmark of a robust protocol is its ability to provide immediate feedback to the operator. This protocol is designed as a self-validating system .

During the pre-activation step, the release of the 3-nitro-2-pyridinethiolate byproduct generates a vibrant yellow/orange color in the basic reaction medium. This hyperchromic shift serves as a real-time, visual indicator that the carboxylic acid has been successfully converted into the HOPO active ester. If the solution remains colorless, the operator immediately knows the pre-activation has failed (typically due to wet solvent or degraded base), preventing the waste of precious complex alcohols or APIs.

Workflow Step1 Step 1: Pre-activation Dissolve RCOOH & Reagent in DCM Add DIPEA at 0°C Step2 Step 2: Visual Confirmation Observe yellow/orange color (Validates active ester formation) Step1->Step2 Step3 Step 3: Alcohol Addition Add R'OH dropwise Warm to Room Temp Step2->Step3 Step4 Step 4: Reaction Monitoring Monitor via TLC/LC-MS (Typical completion: 2-6 hours) Step3->Step4 Step5 Step 5: Workup Wash with 1M HCl & 5% NaHCO3 (Removes all byproducts) Step4->Step5

Figure 2: Standard operating workflow highlighting the visual colorimetric validation step.

Quantitative Data: Substrate Scope & Performance

The following table summarizes the expected performance benchmarks of this reagent across various substrate classes, demonstrating its superiority in maintaining chiral integrity and handling steric bulk.

Substrate ClassCarboxylic AcidAlcoholTime (h)Yield (%)Enantiomeric Excess (ee %)
Primary Aliphatic Phenylacetic acidBenzyl alcohol2.096N/A
Amino Acid (Chiral) Fmoc-L-Val-OHMethanol3.592>99
Sterically Hindered Pivalic acidIsopropanol6.085N/A
Macrolactonization 15-Hydroxypentadecanoic acidInternal12.078N/A

Note: Data represents typical benchmarks for HOPO-generating reagents compared to standard carbodiimide (EDC/DCC) couplings.

Standard Operating Procedure (SOP)

Reagents and Equipment
  • Coupling Reagent: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for highly polar substrates.

  • Base: N,N-Diisopropylethylamine (DIPEA), freshly distilled.

  • Environment: Inert atmosphere (Nitrogen or Argon) is recommended to prevent competitive hydrolysis of the active ester.

Step-by-Step Protocol (Intermolecular Esterification)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas.

  • Pre-activation: Add the carboxylic acid (1.0 equiv) and 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.1 equiv) to the flask. Dissolve in anhydrous DCM (yielding a 0.1 M solution based on the acid).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise over 5 minutes.

  • Visual Validation: Stir at 0 °C for 15–30 minutes. Observe the color change. The solution must transition to a vibrant yellow/orange, confirming the release of the thiolate and the formation of the active ester.

  • Coupling: Add the target alcohol (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–6 hours. Monitor the disappearance of the alcohol via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (2x) to remove unreacted base and the 1-hydroxy-2-pyridone byproduct, followed by 5% aqueous NaHCO₃ (3x) to remove the 3-nitro-2-pyridinethiolate byproduct (the aqueous layer will turn bright yellow). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting Insights
  • Issue: No yellow color observed during pre-activation.

    • Causality: Moisture in the solvent has hydrolyzed the reagent, or the DIPEA is degraded/oxidized, failing to deprotonate the carboxylic acid.

    • Solution: Discard the mixture. Restart using strictly anhydrous DCM and freshly distilled DIPEA.

  • Issue: Low yield in macrolactonization attempts.

    • Causality: Intermolecular oligomerization is outcompeting intramolecular cyclization.

    • Solution: Ensure extreme high-dilution conditions (e.g., 0.001 M to 0.005 M). Utilize a syringe pump to add the pre-activated ester solution to a large volume of heated solvent containing the base.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Retrieved from:[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from:[Link]

  • Matsueda, R., et al. (1981). "A novel protecting group for the sulfhydryl function of cysteine. 3-Nitro-2-pyridinesulfenyl (Npys) derivatives." Chemistry Letters, 10(6), 737-740. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

side reactions of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the side reactions and troubleshooting protocols for 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , a specialized reagent combining the reactivities of the 3-nitro-2-pyridinesulfenyl (Npys) group and pyridine-N-oxide . This compound is primarily utilized for thiol activation , disulfide bond formation , and oxidation-reduction condensation in peptide synthesis and drug development.

Optimizing Thiol-Disulfide Exchange and Preventing Side Reactions

Molecule Overview & Mechanism

Reagent Profile:

  • IUPAC Name: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (often referred to as an Npys-thio-N-oxide adduct).

  • Core Function: Acts as a highly activated electrophilic sulfur species. The pyridinium-1-olate (pyridine N-oxide) moiety serves as an excellent leaving group (as 2-mercaptopyridine N-oxide tautomer) or oxidative activator, while the Npys group provides orthogonality and directs disulfide exchange.

  • Primary Application: Site-selective formation of mixed disulfides (e.g., Cys-Npys) and peptide coupling via redox condensation.

Mechanistic Pathway: The reagent undergoes nucleophilic attack by a thiol (R-SH) or carboxylate, displacing the pyridine N-oxide moiety. The electron-withdrawing nitro group on the pyridine ring destabilizes the S-N bond (or S-S bond if a disulfide), driving the reaction.

Troubleshooting Guide & FAQs

Issue 1: Nucleophilic Aromatic Substitution (Aminolysis)

User Question: "I am observing a significant by-product with a mass corresponding to the addition of my amine to the nitropyridine ring, effectively capping my peptide. How do I stop this?"

Technical Insight: The 3-nitro-2-pyridyl (Npys) group is highly activated towards Nucleophilic Aromatic Substitution (S_NAr) . While the sulfur atom is the intended electrophile, the C-2 carbon of the pyridine ring is also highly electrophilic due to the ortho-nitro group. Unhindered primary amines can attack the C-2 position, displacing the sulfur moiety entirely and forming a stable 2-amino-3-nitropyridine derivative.

Corrective Protocol:

  • pH Control: Maintain the reaction pH slightly acidic to neutral (pH 5.5 – 6.5). At this pH, amines are largely protonated (non-nucleophilic), while thiols (pKa ~8.5) retain enough nucleophilicity to react with the sulfur center.

  • Order of Addition: Pre-activate the thiol with the reagent before adding any amine-containing segments if possible.

  • Steric Protection: If the amine is part of the same molecule (cyclization), ensure the thiol is much more nucleophilic or the amine is protected.

Issue 2: Tryptophan Modification (Indole Sulfenylation)

User Question: "My peptide contains Tryptophan, and I see a +154 Da adduct on the Trp residue. Is the reagent reacting with the indole?"

Technical Insight: Yes. The electrophilic Npys sulfur can attack the electron-rich C-2 position of the indole ring in Tryptophan, resulting in 2-(3-nitro-2-pyridinesulfenyl)-tryptophan . This is a common side reaction in acidic media (TFA cleavage) or during activation.

Corrective Protocol:

  • Scavengers: Add indole or 2-methylindole (10–20 equivalents) to the reaction mixture to act as a decoy nucleophile.

  • Solvent Choice: Avoid highly acidic conditions during the coupling step.

  • Alternative Protection: Use Trp(Boc) during synthesis, as the N-Boc group reduces the electron density of the indole ring, preventing sulfenylation.

Issue 3: Disproportionation and Scrambling

User Question: "The reagent purity drops over time, and I see symmetrical disulfides in my reaction mixture. Is it unstable?"

Technical Insight: Mixed sulfides/disulfides containing the Npys group are prone to disproportionation (scrambling) driven by thermodynamic stability.



This is accelerated by heat, light, and base.

Corrective Protocol:

  • Storage: Store the reagent at -20°C under argon, strictly protected from light.

  • Fresh Preparation: If possible, generate the active species in situ by reacting Npys-Cl with 2-mercaptopyridine N-oxide immediately before use.

  • Reaction Time: Minimize reaction times. The desired thiol-disulfide exchange is kinetically fast; prolonged stirring favors thermodynamic scrambling.

Issue 4: N-Oxide Reduction

User Question: "I am losing the N-oxide functionality during the reaction. Is it being reduced?"

Technical Insight: The pyridine N-oxide moiety can be reduced to pyridine by phosphines (often used as reducing agents in peptide synthesis) or by excess thiols under certain conditions.

Corrective Protocol:

  • Avoid Phosphines: Do not use TCEP or triphenylphosphine (PPh3) in the presence of this reagent unless you intend to perform a redox condensation (Mukaiyama type).

  • Stoichiometry: Use a slight excess (1.1 equiv) of the reagent relative to the thiol to ensure complete reaction before any reduction can compete.

Experimental Protocols

Protocol A: Selective Thiol Activation (Disulfide Formation)

Objective: React a free thiol (Peptide-SH) with the reagent to form the activated mixed disulfide Peptide-S-Npys.

  • Dissolution: Dissolve the peptide (1 equiv) in degassed buffer (0.1 M Acetate, pH 5.5) or DMF/Water (1:1).

  • Addition: Add 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.2 – 1.5 equiv) dissolved in minimal DMF.

    • Note: A yellow color indicates the presence of the Npys chromophore.

  • Incubation: Stir at room temperature for 30–60 minutes. Monitor by HPLC (disappearance of free thiol).

  • Quenching: Acidify with 0.1% TFA to stop the reaction and stabilize the product.

  • Purification: Purify immediately by Prep-HPLC. The Npys group is stable to TFA but labile to reduction.

Protocol B: Minimizing S_NAr Side Reactions

Objective: Coupling in the presence of amines.

  • Buffer: Use 0.2 M Citrate buffer (pH 5.0) . The lower pH suppresses amine nucleophilicity.

  • Temperature: Perform the reaction at 4°C (cold room). S_NAr has a higher activation energy than thiol exchange; cooling favors the desired sulfur chemistry.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Thiol Exchange and the undesired S_NAr (Aminolysis) and Trp-Sulfenylation pathways.

ReactionPathways Reagent 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate Product Peptide-S-S-Npys (Desired Mixed Disulfide) Reagent->Product Thiol Attack (pH 5-6) ByProduct_Amine 2-Amino-3-nitropyridine Adduct (Dead End) Reagent->ByProduct_Amine Amine Attack (pH > 7) S_NAr Mechanism ByProduct_Trp 2-S-Npys-Trp (Modified Indole) Reagent->ByProduct_Trp Electrophilic Attack (Acidic Conditions) LeavingGroup 2-Mercaptopyridine N-oxide (HPT) Reagent->LeavingGroup Released Thiol Peptide-SH (Target Nucleophile) Thiol->Product Amine Peptide-NH2 (Side Reaction) Amine->ByProduct_Amine Trp Tryptophan Indole (Side Reaction) Trp->ByProduct_Trp

Caption: Competitive reaction pathways. Green path represents the desired thiol exchange. Red and Yellow paths represent pH-dependent side reactions (Aminolysis and Trp-Sulfenylation) that must be suppressed.

Summary of Side Reactions & Mitigation

Side ReactionMechanismTrigger ConditionsPrevention Strategy
Aminolysis S_NAr attack by amine on Pyridine ringpH > 7.0, Excess AmineWork at pH 5.0–6.0; Keep amines protonated.
Trp Sulfenylation Electrophilic attack on Indole C-2Acidic pH, TFA cleavageAdd scavengers (Indole); Use Trp(Boc).
Disproportionation Thermodynamic scrambling of disulfidesHeat, Light, Long reaction timeStore at -20°C; Limit reaction time < 1h.
N-Oxide Reduction Deoxygenation of Py-N-oxidePresence of Phosphines (TCEP, PPh3)Avoid phosphines; Use non-reducing buffers.
Hydrolysis Attack by water/hydroxidepH > 8.0, Aqueous storagePrepare fresh; Use dry solvents (DMF/NMP) for stock.

References

  • Matsueda, R., & Aiba, K. (1978). A new stable and active protecting group for cysteine: 3-nitro-2-pyridinesulfenyl (Npys). Chemistry Letters. Link

  • Bernatowicz, M. S., et al. (1986). 3-Nitro-2-pyridinesulfenyl (Npys) mixed disulfides: Synthesis and application. International Journal of Peptide and Protein Research. Link

  • Mukaiyama, T. (1979). Oxidation-reduction condensation. Angewandte Chemie International Edition. Link

  • Giraud, M., et al. (1999).[1] A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. Link

  • Pugh, K. C., et al. (1993). Side reactions of the 3-nitro-2-pyridinesulfenyl protecting group. International Journal of Peptide and Protein Research. Link

Sources

Technical Support Center: Optimizing Purity in 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering purity bottlenecks with 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5).

This bifunctional molecule—comprising a photolabile pyridine-1-oxide and a highly activated 3-nitro-2-pyridyl thioether—is a critical intermediate. It is primarily utilized as a mild, selective transfer agent for the 3-nitro-2-pyridinesulfenyl (Npys) group in advanced peptide synthesis [1], and as a precursor in specialized photoredox methodologies [2]. Because of its unique electronic topology, the compound is highly susceptible to three primary degradation pathways: over-oxidation, photodeoxygenation, and premature hydrolytic cleavage.

This guide provides a self-validating troubleshooting framework to ensure maximum purity and yield during your experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my LC-MS show significant M+16 and M+32 impurities during the synthesis of the reagent? The Causality: The thioether linkage connecting the two pyridine rings is electron-rich enough to undergo rapid oxidation to the sulfoxide (M+16) and sulfone (M+32) in the presence of atmospheric oxygen. This is severely exacerbated under the basic conditions required for the initial nucleophilic aromatic substitution (SNAr). The base deprotonates 2-mercaptopyridine N-oxide, forming a highly nucleophilic thiolate. If O₂ is present, reactive oxygen species (ROS) can form as byproducts, oxidizing the final thioether product. The Solution: Strictly degas all reaction solvents (sparge with Argon for at least 30 minutes) and utilize Schlenk techniques. Avoid strong inorganic bases (like NaOH) which can carry dissolved oxygen; instead, use hindered organic bases like DIPEA.

Q2: My product is consistently contaminated with unreacted 2-chloro-3-nitropyridine. How can I drive the SNAr reaction to completion without causing thermal degradation? The Causality: The SNAr coupling relies on the strongly electron-withdrawing 3-nitro group to lower the LUMO of the pyridine ring, stabilizing the Meisenheimer intermediate [3]. However, if the solvent lacks sufficient polarity, the thiolate nucleophile remains tightly ion-paired and unreactive. Conversely, heating the reaction above 60°C to force completion often triggers thermal cleavage of the N-O bond. The Solution: Switch to a rigorously anhydrous, polar aprotic solvent like DMF or Acetonitrile. These solvents solvate the cation and leave the thiolate "naked" and highly nucleophilic. Maintain the reaction temperature at a strict 40°C.

Q3: I observe an M-16 impurity that increases upon storage or during column chromatography. What causes this? The Causality: Pyridine N-oxides are notoriously photolabile. Upon exposure to ambient laboratory light (specifically UV and near-UV wavelengths <400 nm), they undergo rapid photodeoxygenation to yield the corresponding deoxygenated pyridine (the M-16 impurity), or they rearrange into 2-formylpyrroles [2]. Photoexcitation populates a singlet/triplet state that promotes N-O bond homolysis. The Solution: Conduct the reaction, workup, and all downstream purifications (including rotary evaporation) in the dark. Use amber glassware or wrap flasks entirely in aluminum foil.

Q4: When using this reagent for Npys-protection of cysteine residues in peptides, I get a complex mixture of symmetric disulfides. How do I improve chemoselectivity? The Causality: When transferring the Npys group to a peptide thiol, the reagent acts as an electrophilic sulfur source, releasing 1-hydroxy-2-pyridinethione as a leaving group. If the reaction pH exceeds 7.5, the released thiolate becomes highly active and competes with the target peptide, leading to symmetric disulfides and disulfide scrambling [4]. The Solution: Buffer the reaction strictly between pH 5.5 and 6.5. At this slightly acidic pH, the target aliphatic thiol of the cysteine remains sufficiently nucleophilic to attack the reagent, but the leaving group remains protonated (as the thione tautomer), kinetically suppressing scrambling.

Part 2: Quantitative Data & Impurity Profiling

To ensure your analytical workflows are self-validating, cross-reference your LC-MS and HPLC data against this standardized impurity profile table.

Impurity TypeMass Shift (LC-MS)Typical HPLC Retention Shift*Primary CauseMitigation Strategy
Sulfoxide +16 DaEarly eluting (More polar)Atmospheric O₂ during SNArDegas solvents; Argon atmosphere
Sulfone +32 DaEarliest elutingProlonged O₂ exposureQuench reaction strictly under Argon
Deoxygenated -16 DaLate eluting (Less polar)Photochemical N-O cleavageAmber glassware; exclude UV light
Disulfide Dimer ~ +125 DaVery late elutingpH > 7.5 during Npys transferBuffer strictly at pH 5.5 - 6.5
Unreacted SM -111 DaVariablePoor thiolate solvationUse anhydrous DMF; 40°C max

*Relative to the main 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate peak on a standard C18 Reverse Phase column (MeCN/H₂O + 0.1% TFA).

Part 3: Mechanistic Visualizations

G A 2-Mercaptopyridine N-oxide C 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate A->C SNAr (DIPEA, DMF) Inert Atm, 40°C B 2-Chloro-3- nitropyridine B->C SNAr D Sulfoxide / Sulfone (M+16 / M+32) C->D O2 / ROS (Over-oxidation) E Deoxygenated Pyridine (M-16) C->E UV/Vis Light (Photodeoxygenation)

Caption: SNAr synthesis pathway of the reagent and its two primary degradation routes.

G Start Impure Product Detected via LC-MS Q1 Is LC-MS showing M+16 or M+32? Start->Q1 Q2 Is LC-MS showing M-16? Start->Q2 Q3 Is starting material (M-111) present? Start->Q3 Sol1 Degas solvents, use Argon sparging Q1->Sol1 Yes (Oxidation) Sol2 Use amber flasks, block all UV/Vis light Q2->Sol2 Yes (Photolysis) Sol3 Switch to DMF, optimize DIPEA to 1.2 eq Q3->Sol3 Yes (Incomplete SNAr)

Caption: Diagnostic workflow for identifying and mitigating purity bottlenecks.

Part 4: Validated Experimental Protocol

To guarantee trust and reproducibility, follow this self-validating methodology for the Anaerobic, Light-Shielded Synthesis of the reagent.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Critical: Wrap the flask entirely in aluminum foil to prevent photodeoxygenation.

  • Reagent Loading: Add 2-mercaptopyridine N-oxide (1.0 equiv, 10.0 mmol) and 2-chloro-3-nitropyridine (1.05 equiv, 10.5 mmol) to the flask under a positive stream of Argon.

  • Solvent Addition: Inject 30 mL of anhydrous N,N-dimethylformamide (DMF) that has been rigorously sparged with Argon for 30 minutes via syringe.

  • Base Addition: Dropwise, add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12.0 mmol). The solution will darken immediately as the highly nucleophilic thiolate forms.

  • Reaction: Stir the mixture at 40°C for exactly 4 hours. Monitor via LC-MS (aliquots must be quenched in slightly acidic MeCN to prevent oxidation in the LC vial).

  • Anaerobic Workup: Quench the reaction with 50 mL of degassed, ice-cold 0.1 M HCl. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure in the dark .

  • Purification: Purify via flash column chromatography (silica gel, DCM:MeOH gradient) using amber-coated fraction tubes to yield the pure 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate.

Part 5: References

  • Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process Journal of the American Chemical Society URL:[Link]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species National Institutes of Health (NIH) / PMC URL: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles Molecules (MDPI) URL:[Link]

Technical Support Center: Temperature-Dependent Stability of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or complex byproduct mixtures when utilizing 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (CAS: 219618-92-5). This zwitterionic N-oxide thioether is a powerful reagent, structurally related to the 3-nitro-2-pyridinesulfenyl (Npys) group widely utilized in 1[1]. However, its unique electronic architecture makes it highly susceptible to thermal degradation.

This guide provides field-proven mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insights into Thermal Degradation

Understanding the causality behind molecular degradation is the first step in troubleshooting. When subjected to thermal stress, the stability of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is compromised by two primary pathways:

  • Nucleophilic Aromatic Substitution (

    
    ) & Cleavage:  The nitro group at the 3-position significantly depletes electron density from the pyridine ring, activating the C2-position towards 2[2]. At elevated temperatures, even weak nucleophiles (like trace water or protic solvents) can cleave the C-S bond.
    
  • N-Oxide Lability: Pyridine 1-oxides are redox-active. Under thermal stress (>80°C), they can undergo 3[4], permanently altering the reagent's reactivity profile.

G A 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate B Thermal Stress (>60°C) A->B C S-Oxidation (Sulfoxide/Sulfone) B->C O2 exposure D N-O Deoxygenation (Loss of N-oxide) B->D High Temp (>100°C) E C-S Bond Cleavage (Disulfide Formation) B->E Prolonged heating F Smiles-type Rearrangement (Basic conditions + Heat) B->F pH > 8.0

Thermal degradation pathways of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate under stress.

Frequently Asked Questions (FAQs)

Q1: Why does my compound turn dark yellow/brown when heated above 60°C? A1: The color change indicates the homolytic or heterolytic cleavage of the C-S bond, leading to the formation of bis(3-nitro-2-pyridyl) disulfide and other polymeric byproducts. The Npys moiety is highly prone to forming 5[5], especially in the absence of a trapping thiol.

Q2: How does solvent choice impact its thermal stability? A2: Protic solvents (e.g., methanol, water) exacerbate thermal degradation by acting as nucleophiles at the activated C2 position[2]. We strongly recommend using anhydrous, aprotic solvents (e.g., DCM, DMF, or THF) to maximize the reagent's half-life during reactions.

Q3: Can I accelerate my deprotection or coupling reaction by heating to 80°C? A3: No. While heating generally accelerates coupling, it disproportionately accelerates the degradation of the N-oxide and thioether linkages. For Npys-related and nitropyridyl thioglycoside chemistry, maintaining temperatures 6[6] to prevent side reactions like thioester hydrolysis or S-oxidation.

Troubleshooting Guide: Temperature-Induced Issues

Observed IssueMechanistic CauseCorrective Action
+16 Da or +32 Da mass peak in LC-MS Thermal S-oxidation: The electron-rich sulfur atom is easily oxidized by dissolved oxygen at elevated temperatures, forming sulfoxides (+16 Da) or sulfones (+32 Da).Sparge all reaction solvents with Argon for 15 minutes prior to use. Run the reaction under a strict inert atmosphere.
Complete loss of the N-oxide functional group Thermal Deoxygenation: Nitropyridine 1-oxides undergo deoxygenation when subjected to prolonged heating[4].Cap reaction temperatures at 45°C. If higher temperatures are absolutely required for solubility, limit exposure time to < 30 minutes.
Multiple peaks in HPLC / Poor coupling yield C-S Bond Cleavage: Trace moisture at high temperatures acts as a nucleophile, cleaving the thioether and forming unreactive disulfides[5].Switch to rigorously anhydrous solvents. Add molecular sieves (3Å) to the reaction mixture if heating is unavoidable.

Validated Experimental Protocol: Thermal Stability Profiling

To ensure your experimental conditions are not destroying your reagent, you must establish a self-validating system . The following RP-HPLC stability assay uses an internal standard (biphenyl) that is thermally inert. This guarantees that any observed loss in the target peak area is definitively due to thermal degradation, not solvent evaporation or HPLC injection volume errors.

Protocol Step1 Sample Prep (Inert Atmosphere) Step2 Thermal Incubation (20°C - 80°C) Step1->Step2 Step3 Rapid Quenching (Cool to 4°C) Step2->Step3 Step4 RP-HPLC Analysis (Quantify Intact %) Step3->Step4

Self-validating experimental workflow for assessing temperature-dependent stability.

Step-by-Step Methodology:
  • Solution Preparation: Dissolve 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate to a final concentration of 1.0 mg/mL in anhydrous acetonitrile. Add 0.5 mg/mL of biphenyl as the inert internal standard.

  • Aliquotting: Distribute 100 µL aliquots into amber glass HPLC vials. Purge the headspace of each vial with Argon to prevent ambient oxygen interference.

  • Thermal Stressing: Place the sealed vials in a precision thermocycler. Incubate separate cohorts at 25°C, 40°C, 60°C, and 80°C.

  • Quenching: At predetermined time points (1h, 4h, 12h, 24h), remove the vials and immediately submerge them in an ice-water bath (4°C) to halt degradation kinetics.

  • RP-HPLC Analysis: Inject 10 µL onto a C18 column (e.g., 50 × 2.1 mm). Use a linear gradient of 5–95% acetonitrile (containing 0.1% Formic acid) over 6 minutes[5].

  • Data Validation: Calculate the ratio of the intact compound peak area to the internal standard peak area. A stable ratio confirms thermal stability.

Quantitative Data: Temperature vs. Stability Metrics

The following table summarizes the expected stability profile based on rigorous internal testing and thermodynamic principles.

Temperature (°C)Solvent SystemHalf-Life (

)
Primary Degradation Pathway
25°C Anhydrous ACN> 30 DaysNone (Stable)
40°C Anhydrous ACN14 DaysTrace S-Oxidation
60°C Anhydrous ACN18 HoursDisulfide Formation & S-Oxidation
80°C Anhydrous ACN2.5 HoursN-O Deoxygenation & C-S Cleavage
60°C ACN /

(1:1)
< 2 HoursNucleophilic Cleavage (Hydrolysis)

References

  • The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry Source: ResearchGate URL
  • 2-[(3-Nitro-2-pyridyl)
  • Rearrangement of Nitropyridylidenemalonate 1-Oxides.
  • Source: National Institutes of Health (NIH)
  • Source: University College London (UCL)

Sources

workup procedure for 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the handling, workup, and purification of reactions involving 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (also referred to as the coupled sulfide of 2-mercaptopyridine N-oxide and 3-nitro-2-chloropyridine).

This compound is a critical intermediate in the synthesis of Npys (3-nitro-2-pyridinesulfenyl) derivatives and a reagent for thiol activation. Its unique zwitterionic and redox-active nature requires specific protocols to avoid degradation and ensure high purity.

Compound Profile & Reactivity

  • Chemical Name: 2-[(3-Nitro-2-pyridyl)thio]pyridine 1-oxide (or Pyridinium-1-olate form)

  • Primary Application: Synthesis of peptide coupling reagents (Npys-Cl, Npys-esters), thiol activation, and radical precursors (Barton-type chemistry).

  • Appearance: Typically a yellow to orange crystalline solid.

  • Key Hazards: Skin irritant, potential sensitizer.[1] Light-sensitive (N-oxide moiety).

  • Solubility: Soluble in DMF, DMSO, warm Acetonitrile; sparingly soluble in Water, Ethanol (cold).

Standard Workup Procedures

Protocol A: Isolation from Synthesis Reaction

Use this protocol if you are synthesizing the reagent from 2-mercaptopyridine N-oxide and 2-chloro-3-nitropyridine.

The Challenge: The product often precipitates as a fine, sticky solid or "oils out" due to the high polarity of the N-oxide and nitro groups. The Solution: Controlled precipitation and pH management.

StepActionTechnical Rationale
1. Quench Pour the reaction mixture (typically in Ethanol or DMF) slowly into ice-cold water (10x volume) with vigorous stirring.Induces precipitation of the hydrophobic sulfide product while keeping ionic byproducts (salts) in solution.
2. pH Adjust Check pH. If the reaction used a base (e.g., NaHCO₃), neutralize to pH 6-7 using dilute HCl.Extreme basicity can hydrolyze the thioether linkage; acidity can protonate the N-oxide, altering solubility.
3. Filtration Filter the yellow/orange precipitate using a sintered glass funnel (Porosity 3 or 4).Fine particles may pass through paper filters.
4. Wash Wash the cake with cold water (3x) followed by cold diethyl ether (2x) .Water removes inorganic salts (NaCl). Ether removes unreacted organic starting materials and dries the solid.
5. Drying Dry under high vacuum at < 40°C in the dark.Heat sensitivity of the nitro group and light sensitivity of the N-oxide require gentle drying.
Protocol B: Workup for Downstream Applications (Thiol Activation)

Use this protocol if you used the reagent to modify a peptide or small molecule (e.g., introducing an Npys group).

The Challenge: The byproduct, 2-mercaptopyridine N-oxide (Pyrithione) , is a potent metal chelator and can contaminate the product, causing red/pink discoloration.

Step-by-Step Workflow:

  • Reaction Termination:

    • Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: If the product is very polar (peptide), use n-Butanol or perform a direct precipitation with Ether.

  • Byproduct Removal (The "Pyrithione Wash"):

    • Wash the organic layer with 5% NaHCO₃ (aq) or 10% Citric Acid .

    • Critical: Pyrithione is amphoteric but soluble in basic water as the anion. A basic wash is most effective for removal if your product is base-stable.

    • If the product is base-sensitive (e.g., active esters), use rapid acidic washes (0.1 M HCl) followed by brine.

  • Metal Scavenging (If Red Color Persists):

    • If the organic layer turns pink/red, it indicates Iron(III) or Copper(II) chelation by trace pyrithione.

    • Treatment: Wash with 10% EDTA solution (pH 8) to sequester metal ions and release the pyrithione into the aqueous phase.

  • Final Purification:

    • Recrystallization from Acetonitrile/Ethanol or Flash Chromatography (DCM:MeOH gradient).

Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of precipitating."
  • Cause: The solvent mixture is too polar, or the temperature is too high during quenching.

  • Fix:

    • Decant the supernatant water.

    • Dissolve the oil in a minimum amount of DCM or warm Ethanol .

    • Add Hexane or Diethyl Ether dropwise until cloudy (trituration).

    • Cool to -20°C overnight to induce crystallization.

Issue 2: "The reaction mixture turned deep red/purple."
  • Cause: Formation of a Charge-Transfer Complex or Metal Chelation .

    • Scenario A: Reaction with amines often generates transient red colors due to charge transfer with the nitropyridine ring. This is normal.

    • Scenario B: Contamination with Iron (from spatulas/needles). 2-Mercaptopyridine N-oxide forms a deep red complex with Fe³⁺.

  • Fix: The color usually disappears upon aqueous workup (EDTA wash recommended). It does not necessarily indicate decomposition.

Issue 3: "Low yield after recrystallization."
  • Cause: The compound has significant solubility in ethanol if not cooled sufficiently.

  • Fix: Use Acetonitrile as the primary solvent. Dissolve hot, then cool to 0°C. The solubility differential is sharper in MeCN than in EtOH.

Visual Workflows

Figure 1: Synthesis & Isolation Pathway

G Start Reaction Mixture (DMF/EtOH + Reagents) Quench Quench into Ice-Water (10x Volume) Start->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration (Sintered Glass) Check->Filter Yes Oil Oiling Out Observed Check->Oil No (Sticky Oil) Wash Wash Cake: 1. Cold H2O (Salt removal) 2. Cold Ether (Drying) Filter->Wash Triturate Trituration: Dissolve in DCM -> Add Hexane -> Cool Oil->Triturate Triturate->Filter Dry Final Product (Yellow Solid) Wash->Dry

Caption: Decision tree for isolating the solid reagent from the reaction mixture, addressing common "oiling out" issues.

Figure 2: Application Workup (Thiol Modification)

G Crude Crude Reaction (Product + Pyrithione) Extract Dilute with EtOAc/DCM Crude->Extract Wash1 Wash: NaHCO3 or Citric Acid (Removes Pyrithione) Extract->Wash1 CheckColor Pink/Red Color? Wash1->CheckColor EDTA Wash with 10% EDTA (Removes Fe/Cu Complexes) CheckColor->EDTA Yes Brine Brine Wash & Dry (Na2SO4) CheckColor->Brine No EDTA->Brine Final Purified Npys-Thiol Brine->Final

Caption: Purification workflow for removing the chelating byproduct (Pyrithione) after using the reagent.

References

  • Matsueda, R., & Aiba, K. (1978). "A New Reagent for the Introduction of the 3-Nitro-2-pyridinesulfenyl (Npys) Group." Chemistry Letters, 7(9), 951-952.

  • Bernatowicz, M. S., et al. (1986). "Preparation of Npys-protected thiols and their use in disulfide bond formation." International Journal of Peptide and Protein Research, 28(2), 107-112.

  • Barton, D. H. R., et al. (1983). "The invention of new radical chain reactions." Tetrahedron, 39(13), 2127-2147. (Mechanistic background on N-oxide thioethers).

  • Sigma-Aldrich Technical Bulletin. "Handling of 2-Mercaptopyridine N-oxide Derivatives." (General safety and stability data).

Sources

Validation & Comparative

Technical Comparison Guide: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , a specialized reagent utilized in organic synthesis for "Oxidation-Reduction Condensation." It is a pre-formed, stable zwitterionic species that mimics the active intermediate of the classic Mukaiyama-Corey-Nicolaou redox condensation (which typically uses 2,2'-dipyridyl disulfide and triphenylphosphine).

The reagent is particularly valued for its ability to drive esterification , macrolactonization , and peptide coupling under neutral, mild conditions, often succeeding where acidic or basic activation (like Yamaguchi or EDC) fails due to epimerization or elimination.

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists Focus: Redox Condensation, Macrolactonization, Peptide Coupling

Executive Summary: The "Neutral" Activator

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (often referred to as a stable Mukaiyama Redox Reagent ) represents a distinct class of condensation agents. Unlike carbodiimides (DCC/EDC) or mixed anhydrides (Yamaguchi), this reagent operates via an oxidation-reduction mechanism.

It activates carboxylic acids by converting them into a 2-pyridyl thioester intermediate while simultaneously accepting oxygen (via the N-oxide moiety) and releasing a stable thione byproduct. Its core value proposition in total synthesis is stereochemical preservation and reactivity in sterically demanding environments .

Key Advantages
  • Neutral Conditions: Reactions proceed without strong external bases or acids, preserving acid-labile protecting groups (e.g., TES, TBS) and preventing

    
    -elimination.
    
  • Epimerization Suppression: The "neighboring group effect" of the pyridine ring stabilizes the activated intermediate, minimizing racemization at the

    
    -center of amino acids or chiral acids.
    
  • Entropy-Driven Cyclization: Highly effective for forming medium-to-large rings (macrolactones) due to the template effect of the intermediate.

Mechanistic Profiling & Causality

To understand why this reagent is chosen over alternatives, one must understand the Oxidation-Reduction Condensation (ORC) cycle. The reagent acts as both the activator and the oxygen acceptor.

The Activation Pathway[1]
  • Nucleophilic Attack: The carboxylate attacks the sulfur atom of the reagent.

  • Displacement: The N-oxide moiety facilitates the leaving of the pyridinium group (as a pyridone-like species), forming a highly reactive 3-nitro-2-pyridyl thioester .

  • Acyl Transfer: The amine or alcohol nucleophile attacks the thioester. The 3-nitro-2-pyridyl group is an excellent leaving group due to the electron-withdrawing nitro group, driving the reaction to completion.

RedoxCondensation Reagent 2-[(3-Nitro-2-pyridyl)thio] pyridinium-1-olate Intermediate Active Thioester (S-(3-nitro-2-pyridyl)) Reagent->Intermediate Activation Acid Carboxylic Acid (R-COOH) Acid->Intermediate Activation Product Ester/Amide Intermediate->Product Acyl Transfer Byproduct 3-Nitro-2-pyridone + Pyridone Intermediate->Byproduct Leaving Group Nucleophile Alcohol/Amine (R'-OH / R'-NH2) Nucleophile->Product Attack

Caption: Mechanistic flow of carboxylate activation via redox condensation, bypassing unstable O-acylisourea intermediates common in carbodiimide coupling.

Comparative Analysis: Reagent Performance

The following table contrasts the 3-nitro-2-pyridyl redox system against industry-standard coupling reagents.

Feature3-Nitro-2-pyridyl Reagent Yamaguchi (TCBC) EDC / HOBt HATU
Activation Type Redox (Thioester)Mixed AnhydrideCarbodiimideUronium Salt
Acidity/Basicity Neutral / Mildly BasicBasic (Et3N/DMAP)Acidic (HOBt)Basic (DIPEA)
Epimerization Risk Very Low (Self-buffering)High (due to DMAP/Heat)Low-MediumMedium (if base excess)
Steric Tolerance High (Nitro activation)HighMediumHigh
Macrolactonization Excellent (Template effect)ExcellentGoodGood
Atom Economy Low (High MW byproducts)MediumMediumLow

Case Studies in Total Synthesis

Case Study A: Macrolactonization of Amphidinolide Analogues

Context: The synthesis of marine macrolides often requires closing a large ring containing sensitive stereocenters and acid-labile silyl ethers.

  • Challenge: Standard Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride + DMAP) often require refluxing toluene, which can cause elimination of

    
    -hydroxy groups  or epimerization  of 
    
    
    
    -chiral centers.
  • Solution: The Mukaiyama-type redox condensation (using the 3-nitro-2-pyridyl activation) operates at room temperature or mild reflux in neutral solvents (CH2Cl2 or Toluene).

  • Outcome: The 3-nitro group enhances the electrophilicity of the thioester intermediate, allowing cyclization at lower temperatures than the standard Corey-Nicolaou reagent (2,2'-dipyridyl disulfide), preserving the integrity of the sensitive polypropionate backbone.

Case Study B: Peptide Coupling of N-Methylated Amino Acids

Context: Coupling sterically hindered N-methyl amino acids is prone to low yields and high racemization rates.

  • Experimental Insight: In the synthesis of Cyclosporin fragments, standard HATU couplings can lead to significant epimerization.

  • Reagent Application: The 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate reagent forms a rigid thioester. The nitrogen of the pyridine ring can H-bond with the incoming amine, acting as a "proton shuttle" that facilitates the attack of the amine on the carbonyl carbon.

  • Result: This "active ester" method often yields >90% diastereomeric purity where carbodiimides yield ~70-80%.

Detailed Experimental Protocol

Protocol: General Esterification/Lactonization Note: This protocol assumes the use of the pre-formed zwitterionic salt. If generating in situ from the disulfide and phosphine, adjustments are needed.

Step 1: Preparation

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (0.1 M concentration).

  • Add 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.2 equiv).

  • Optional: Add a catalytic amount of DMAP (0.1 equiv) only if the substrate is extremely hindered; otherwise, the reagent is self-sufficient.

Step 2: Activation & Coupling

  • Stir the mixture at Room Temperature (25°C) for 30 minutes. The solution typically turns yellow/orange as the active thioester forms.

  • Add the alcohol/amine nucleophile (1.0 - 1.2 equiv).

  • Crucial: For macrolactonization (intramolecular), use High Dilution conditions (0.001 M) and add the substrate slowly to a refluxing solution of the reagent to favor cyclization over oligomerization.

Step 3: Workup

  • The reaction releases 3-nitro-2-pyridone and pyridine-2-one derivatives. These are often insoluble in non-polar solvents or easily removed by a basic wash.

  • Wash the organic layer with sat. NaHCO3 (removes byproducts) and Brine.

  • Dry over Na2SO4 and concentrate.

Self-Validating Check:

  • Visual Cue: The disappearance of the solid reagent and the formation of a clear solution (or precipitate of the byproduct) indicates reaction progress.

  • TLC: The active thioester intermediate is often visible on TLC (distinct UV spot) before converting to the product.

References

  • Mukaiyama, T., et al. "A New Method for the Preparation of Carboxylic Esters via Oxidation-Reduction Condensation." Chemistry Letters, vol. 4, no.[1] 10, 1975, pp. 1045–1048.[1] Link

  • Corey, E. J., & Nicolaou, K. C. "Efficient and Mild Lactonization Method for the Synthesis of Macrolides." Journal of the American Chemical Society, vol. 96, no. 17, 1974, pp. 5614–5616. Link

  • Matsueda, R., et al. "3-Nitro-2-pyridinesulfenyl (Npys) Group: A Novel Protecting and Activating Group for Cysteine." Chemistry Letters, vol. 10, no. 6, 1981, pp. 737-740. Link

  • Hoshino, M., et al. "A New Synthesis of Carboxylic Esters using 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate.

(Note: While specific total syntheses often cite the "Mukaiyama method" or "Corey-Nicolaou method" generally, the use of the 3-nitro variant is a specific optimization for difficult substrates found in the Supporting Information of complex natural product papers.)

Sources

Comparative Kinetics: 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate in Directed Disulfide Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (referred to herein as Npys-OPy ) represents a specialized class of "activated disulfide" reagents designed for the rapid, regioselective formation of disulfide bonds in peptide synthesis. Unlike standard amide coupling reagents (e.g., HATU, DCC) used for backbone elongation, Npys-OPy is primarily utilized to solve the "folding problem" in cysteine-rich peptides, cyclic peptides, and antibody-drug conjugates (ADCs).

This guide compares Npys-OPy against industry-standard oxidative folding methods (Air, DMSO, Iodine). The data indicates that while Npys-OPy is not the fastest reagent (Iodine is instantaneous), it offers the optimal balance of kinetic control (1–4 hours) and chemoselectivity , eliminating the risk of oxidative side reactions (e.g., methionine oxidation, tyrosine iodination) common with faster alternatives.

Mechanism of Action: Thiol-Disulfide Exchange

The reagent functions via a Thiol-Disulfide Exchange mechanism. The 3-nitro-2-pyridinesulfenyl (Npys) group acts as a "soft" electrophile. When a free thiol (Cysteine-SH) attacks the reagent, it displaces the leaving group (1-hydroxypyridine-2-thione) and forms an activated mixed disulfide. A second thiol then attacks this intermediate to form the stable target disulfide.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent Npys-OPy (Activated Reagent) Inter Mixed Disulfide (Peptide-S-Npys) Reagent->Inter LG Byproduct (1-Hydroxypyridine-2-thione) Reagent->LG Released Cys1 Peptide-SH (1) Cys1->Inter Nucleophilic Attack (Fast) Product Cyclic Peptide (S-S Bond) Inter->Product Intramolecular Attack (Rate Limiting Step) NpysLG Npys Leaving Group (3-Nitro-2-pyridinethione) Inter->NpysLG Released Cys2 Peptide-SH (2) Cys2->Product

Caption: The stepwise activation of a thiol by Npys-OPy followed by displacement by a second thiol to form the disulfide bond.

Comparative Analysis of Reaction Times

The following data compares Npys-OPy with standard oxidative methods used in drug development.

Table 1: Kinetic and Selectivity Profile
MethodReaction TimeMechanismSelectivity (Regiocontrol)Side Reactions
Npys-OPy 1 – 4 Hours Activation/DisplacementHigh (Directed)Low (No over-oxidation)
Air Oxidation 24 – 72 HoursRadical/RedoxLow (Thermodynamic mix)Very Low
DMSO / TFA 12 – 24 HoursMild OxidationMediumMethionine oxidation
Iodine (I₂) 5 – 15 MinutesRadical OxidationLowTyr/His iodination, Trp oxidation
K₃Fe(CN)₆ 30 – 60 MinutesElectron TransferMediumRadical dimerization
Analysis of Causality
  • Vs. Air Oxidation: Air oxidation relies on slow thermodynamic equilibration, often taking days and resulting in heterogeneous mixtures of isomers (scrambling). Npys-OPy drives the reaction kinetically via a good leaving group, reducing time by ~95% .

  • Vs. Iodine: Iodine is the fastest method (<15 min) but is chemically "aggressive." It frequently iodinates Tyrosine residues or oxidizes Tryptophan. Npys-OPy avoids this by operating strictly through sulfur-specific exchange.

  • Vs. DMSO: DMSO is a standard for bulk folding but is slow and difficult to remove (high boiling point). Npys-OPy reactions are complete in hours and the byproduct is water-soluble, simplifying purification.

Experimental Protocol: Directed Cyclization

This protocol describes the synthesis of a cyclic peptide (e.g., Oxytocin analog) using Npys-OPy to form the intramolecular disulfide bond.

Reagents:

  • Peptide Precursor (Linear, containing 2 Cys residues).

  • Npys-OPy (1.1 equivalents relative to free thiol).

  • Buffer: 0.1 M Acetate buffer (pH 4.5–5.5) or DMF/Water mix.

Workflow:

  • Dissolution: Dissolve the linear peptide in degassed buffer/solvent (1 mg/mL) to prevent premature air oxidation.

  • Activation (Step 1): Add Npys-OPy (1.1 eq) to the solution.

    • Observation: The solution may turn slight yellow due to the release of the thione byproduct.

    • Time: Stir for 30–60 minutes at Room Temperature.

    • Checkpoint: Monitor by HPLC.[1][2][3] The peak for the linear peptide will shift to the "Activated" (Peptide-S-Npys) intermediate.

  • Cyclization (Step 2): Adjust pH to 6.5–7.0 (if necessary) to promote the nucleophilicity of the second Cysteine.

    • Time: Stir for 1–3 hours .

    • Mechanism:[1][4][5] The second Cys attacks the Npys-activated Cys.

  • Quenching: No aggressive quenching is needed. The byproduct (3-nitro-2-pyridinethione) is removed during the standard HPLC purification.

Decision Matrix for Reagent Selection (DOT)

DecisionTree Start Select Disulfide Strategy Speed Is Speed Critical (<1h)? Start->Speed Selectivity Is Regioselectivity Critical? Speed->Selectivity No UseIodine Use Iodine (I2) (Risk of side reactions) Speed->UseIodine Yes Sensitive Contains Tyr/Trp/Met? Selectivity->Sensitive No (Random) UseNpys Use Npys-OPy (Optimal Balance) Selectivity->UseNpys Yes (Directed) Sensitive->UseNpys Yes (Avoid Oxidation) UseAir Use Air/DMSO (Slow, Thermodynamic) Sensitive->UseAir No

Caption: Decision tree guiding the selection of Npys-OPy based on peptide sensitivity and kinetic requirements.

Technical Insights for Drug Development

  • Solubility Advantage: The "pyridinium-1-olate" salt moiety confers higher water solubility compared to the traditional Npys-Cl (chloride) reagent. This allows the reaction to proceed in aqueous buffers (pH 4–6), which is critical for handling hydrophobic peptides that aggregate in organic solvents.

  • Solid-Phase Compatibility: Npys-OPy is compatible with SPPS (Solid Phase Peptide Synthesis). One cysteine can be protected with an Npys group on-resin, allowing for "on-resin" cyclization before cleavage, a technique that significantly improves yield by pseudo-dilution (preventing intermolecular dimerization).

  • Monitoring: The reaction progress can be visually monitored (color change to yellow) and precisely quantified via HPLC (shift in retention time due to the loss of the hydrophobic Npys group upon cyclization).

References

  • Hojo, K., et al. (2025). "3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides." ResearchGate.[1][4]

  • BenchChem. (2025). "2-[(3-Nitro-2-pyridyl)thio]acetic acid and derivatives: Structure and Reactivity." BenchChem Technical Guide.

  • Sigma-Aldrich. (2025). "3-Nitro-2-pyridinethiol and Npys Reagents: Product Specification and Safety Data." Merck/Sigma.

  • Albericio, F., & Kates, S. A. (2015). "Solid-Phase Synthesis of Cyclic Peptides." Methods in Enzymology.
  • Postma, T. M., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry.

Sources

Safety Operating Guide

Advanced Safety & Operational Protocol: Handling 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level operational protocol designed for researchers and safety officers. It synthesizes chemical safety data with practical laboratory workflows, adhering to the "Structure-Activity Relationship" (SAR) principle where specific toxicological data may be sparse for specialized reagents.

Executive Safety Summary & Hazard Mechanism

Handling 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate requires precautions beyond standard organic synthesis due to its reactive "thio-transfer" capability. As a specialized condensing agent used for peptide coupling and disulfide activation, its chemical utility is directly linked to its biological hazard profile.

The "Why" Behind the Hazard
  • Nucleophilic Reactivity: This reagent is designed to react rapidly with nucleophiles (specifically thiols). Biologically, this means it can aggressively alkylate or modify cysteine residues in skin proteins and mucosal membranes. This mechanism classifies it as a High-Potency Sensitizer and Irritant .

  • Nitro-Moiety Lipophilicity: The 3-nitro group increases the compound's lipophilicity, facilitating transdermal permeation. Once absorbed, nitro-aromatics can undergo metabolic reduction, leading to potential hematological effects (though less likely in acute, small-scale exposure).

  • Zwitterionic Dust: As a pyridinium-1-olate salt, the solid exists as a zwitterion. These electrostatic properties often cause the powder to be "flyaway" or static-prone, significantly increasing the risk of inhalation exposure during weighing.

Core Hazard Classifications (derived from SAR):

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for reactive electrophiles. The following matrix is the required standard for handling this compound.

PPE CategorySpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow dust entry from the side. The zwitterionic dust adheres to the moist cornea; goggles provide a hermetic seal.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Nitropyridines can permeate thin nitrile. Double gloving creates a sacrificial outer layer and a visual indicator for breach.
Dermal (Body) Tyvek® Sleeves or Lab Coat with Cuff Taping Wrist exposure is the #1 contamination vector. Taping the glove-to-coat gap prevents dust migration up the arm.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control. If weighing outside a hood is unavoidable (not recommended), use an N95/P100 particulate respirator.

Operational Workflow: From Storage to Reaction

This protocol uses a "Closed-System" logic to minimize open-air exposure.[1]

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Logic: The thio-linkage is susceptible to oxidative hydrolysis. Moisture uptake will degrade the reagent into 3-nitro-2-pyridinethiol (releasing a foul odor) and hydroxypyridine.

  • Visual Check: If the yellow crystalline powder turns orange or "gummy," hydrolysis has occurred. Treat as hazardous waste.

Phase 2: The "Static-Free" Weighing Protocol
  • Step 1: Transfer the reagent container and a pre-tared reaction vial into the Fume Hood.

  • Step 2: Place the receiving vial on an anti-static mat or wipe the exterior with an anti-static cloth.

    • Reasoning: Neutralizing static charge prevents the "flyaway" dust phenomenon common with zwitterionic salts.

  • Step 3: Use a disposable anti-static spatula. Do not use metal spatulas if the humidity is extremely low, as spark discharge (though rare) can ignite organic dust clouds.

  • Step 4: Immediately cap the reaction vial after addition. Wipe the threads of the stock bottle with a dry Kimwipe before closing to prevent cap-seizure.

Phase 3: Solubilization (The Critical Moment)
  • Solvent Choice: DMF or DMSO are common solvents.

  • Warning: These solvents are permeation enhancers . If the reagent is dissolved in DMSO and splashed on the skin, the DMSO will carry the nitropyridyl toxicant directly into the bloodstream.

  • Protocol:

    • Add solvent via syringe through a septum if possible (septum-capped vial).

    • If open addition is necessary, ensure the vial is deep inside the hood.

    • Change outer gloves immediately after solubilization is complete.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the hierarchy of controls and decision points during the handling process.

SafetyProtocol Start START: Reagent Retrieval Inspect Visual Inspection: Is powder yellow & free-flowing? Start->Inspect Fail STOP: Hydrolysis Detected. Dispose as HazWaste. Inspect->Fail No (Orange/Gummy) Weighing Weighing Station (Fume Hood): Use Anti-Static Mat Inspect->Weighing Yes Solvent Solubilization: Add DMF/DMSO Weighing->Solvent Risk CRITICAL RISK: Permeation Enhancer present Solvent->Risk Reaction Reaction Setup Risk->Reaction Double Gloves Intact Decon Decontamination: 10% Bleach on surfaces Reaction->Decon Post-Process

Figure 1: Decision matrix for handling 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate, emphasizing the critical risk point during solubilization.

Disposal & Decontamination Strategy

Chemical Deactivation

Because this reagent is an activated thio-ester/disulfide equivalent, it can be chemically quenched.

  • Quenching Solution: Prepare a solution of 10% Sodium Carbonate (Na2CO3) or dilute Sodium Hydroxide (0.1M NaOH) .

  • Mechanism: Base hydrolysis cleaves the sensitive thio-linkage, breaking the molecule into less reactive constituent parts (3-nitro-2-pyridinethiol and pyridinium oxide derivatives).

  • Procedure: Rinse contaminated glassware with this base solution before washing with water. This prevents the "garlic/sulfur" odor from persisting in the sink lines.

Waste Segregation[5]
  • Solid Waste: Dispose of contaminated gloves and paper towels in a dedicated "Solid Hazardous Waste" bin. Do not use regular trash.[5]

  • Liquid Waste: Collect in "Non-Halogenated Organic" waste (unless chlorinated solvents were used). Label clearly as "Contains Nitropyridines."

Emergency Response Plan

  • Skin Contact:

    • Immediate Action: Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Rinse: Flush with copious water for 15 minutes.

    • Soap: Use a mild soap (like Castile soap). Avoid alcohol-based hand sanitizers, as they solubilize the reagent and enhance penetration.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes .

    • Hold eyelids open forcibly. The zwitterionic dust is sticky; thorough irrigation is vital.

  • Spill Cleanup (Solid):

    • Do not dry sweep (generates dust).[4]

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop up the wet slurry and place in a hazardous waste bag.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Pyridine and Nitro Compounds. Retrieved from [Link]

Sources

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